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  • Product: Ethyl 5-oxo-5-phenylpentanoate
  • CAS: 73172-56-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl 5-oxo-5-phenylpentanoate

For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 5-oxo-5-phenylpentanoate is a keto ester of significant interest in synthetic organic chemistry and drug discovery. Its bifunctional nature,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-oxo-5-phenylpentanoate is a keto ester of significant interest in synthetic organic chemistry and drug discovery. Its bifunctional nature, possessing both a ketone and an ester moiety, renders it a versatile building block for the synthesis of more complex molecular architectures, including heterocyclic compounds and potential therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route with detailed experimental protocol, and an exploration of its potential applications in medicinal chemistry, particularly in the development of novel anti-inflammatory and anti-tumor agents. The document is intended to serve as a technical resource for researchers and professionals engaged in chemical synthesis and drug development.

Molecular Profile and Physicochemical Properties

Ethyl 5-oxo-5-phenylpentanoate, identified by the CAS Number 73172-56-2, is an organic compound with the molecular formula C₁₃H₁₆O₃.[1] Its molecular structure consists of a five-carbon pentanoate chain with a phenyl-substituted carbonyl group at the C5 position and an ethyl ester at the C1 position.

Key Physicochemical Data
PropertyValueSource
Molecular Weight 220.26 g/mol PubChem
Molecular Formula C₁₃H₁₆O₃CymitQuimica[1]
CAS Number 73172-56-2CymitQuimica[1]
Appearance Colorless to pale yellow liquidCymitQuimica[1]
Odor PleasantCymitQuimica[1]
Solubility Soluble in organic solventsCymitQuimica[1]
Structural Representation

Caption: 2D structure of Ethyl 5-oxo-5-phenylpentanoate.

Synthesis and Mechanism

The synthesis of γ-keto esters such as Ethyl 5-oxo-5-phenylpentanoate can be approached through several synthetic strategies. A plausible and efficient method involves the Friedel-Crafts acylation of benzene with a suitable acylating agent derived from a dicarboxylic acid monoester.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

This pathway involves the reaction of benzene with ethyl 4-(chloroformyl)butanoate in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

synthesis_pathway Reactant1 Benzene Intermediate Acylium Ion Intermediate Reactant1->Intermediate + Reactant2 Ethyl 4-(chloroformyl)butanoate Reactant2->Intermediate Catalyst AlCl3 Catalyst->Intermediate Product Ethyl 5-oxo-5-phenylpentanoate Intermediate->Product Electrophilic Aromatic Substitution Byproduct HCl + AlCl3 Product->Byproduct Regeneration of Catalyst

Caption: Proposed synthesis of Ethyl 5-oxo-5-phenylpentanoate.

Mechanism Insight: The Lewis acid, AlCl₃, coordinates to the chlorine atom of the acid chloride, facilitating its departure and the formation of a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich benzene ring through an electrophilic aromatic substitution mechanism to yield the desired product.

Detailed Experimental Protocol

Materials:

  • Benzene (anhydrous)

  • Ethyl 4-(chloroformyl)butanoate

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

Procedure:

  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane (100 mL).

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add a solution of ethyl 4-(chloroformyl)butanoate (1.0 equivalent) in anhydrous dichloromethane (50 mL) dropwise to the stirred suspension over 30 minutes.

  • Reaction with Benzene: Following the addition, add anhydrous benzene (1.5 equivalents) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid (100 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash successively with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure Ethyl 5-oxo-5-phenylpentanoate.

Applications in Drug Discovery and Development

The structural motif of a γ-keto ester is a valuable pharmacophore and a versatile synthetic intermediate in medicinal chemistry.

Precursor for Heterocyclic Scaffolds

The ketone and ester functionalities in Ethyl 5-oxo-5-phenylpentanoate allow for facile cyclization reactions to generate various heterocyclic systems, which are prevalent in many biologically active compounds. For instance, condensation reactions with hydrazines or hydroxylamines can lead to the formation of pyridazinones and oxazinones, respectively.

Potential as a Bioactive Scaffold

Derivatives of related oxopentanoates have shown promise in several therapeutic areas. A study on a complex derivative, Ethyl 5-oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene)amino)oxy)pentanoate, highlighted its potential as a scaffold for developing anti-inflammatory drugs.[2] Furthermore, related compounds have been investigated for their anti-tumor and antimicrobial properties.[3] The core structure of Ethyl 5-oxo-5-phenylpentanoate serves as a foundational element that can be chemically modified to optimize biological activity against various disease targets.

applications cluster_synthesis Synthetic Intermediate cluster_bioactivity Potential Bioactivity Core Ethyl 5-oxo-5-phenylpentanoate Heterocycles Heterocyclic Synthesis (e.g., Pyridazinones) Core->Heterocycles ComplexMolecules Complex Molecule Synthesis Core->ComplexMolecules AntiInflammatory Anti-inflammatory Agents Core->AntiInflammatory AntiTumor Anti-tumor Agents Core->AntiTumor Antimicrobial Antimicrobial Agents Core->Antimicrobial

Caption: Potential applications of Ethyl 5-oxo-5-phenylpentanoate.

Safety and Handling

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

  • Ignition Sources: Keep away from heat, sparks, and open flames.[4][5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

  • In case of contact:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Skin: Wash with plenty of soap and water.

    • Ingestion/Inhalation: Move to fresh air and seek medical attention.

Spectroscopic Characterization (Predicted)

While specific spectral data for Ethyl 5-oxo-5-phenylpentanoate is not provided in the search results, a predicted spectroscopic profile can be inferred based on its structure and data from analogous compounds.

  • ¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group, multiplets for the methylene protons of the pentanoate chain, and signals in the aromatic region for the phenyl group.

  • ¹³C NMR: Carbonyl carbons of the ketone and ester would appear downfield. Signals for the aromatic carbons and the aliphatic carbons of the ethyl and pentanoate groups would also be present.

  • IR Spectroscopy: Characteristic absorption bands would be observed for the C=O stretching of the ketone (around 1685 cm⁻¹) and the ester (around 1735 cm⁻¹), as well as C-H stretching and bending vibrations for the aliphatic and aromatic portions of the molecule.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 220.26). Fragmentation patterns would likely involve cleavage adjacent to the carbonyl groups.

Conclusion

Ethyl 5-oxo-5-phenylpentanoate is a valuable chemical entity with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for the construction of diverse and complex molecules. Further investigation into its biological activities and the development of its derivatives could lead to the discovery of novel therapeutic agents. This guide provides a foundational understanding of this compound to aid researchers in their scientific endeavors.

References

  • MDPI. (2022). Ethyl 5-Oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene)amino)oxy)pentanoate. Retrieved from [Link]

Sources

Exploratory

Ethyl 5-oxo-5-phenylpentanoate IUPAC name

Executive Summary Ethyl 5-oxo-5-phenylpentanoate (CAS 17071-29-3) serves as a critical bifunctional building block in medicinal chemistry. Structurally, it functions as a "linker scaffold," providing a stable five-carbon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-oxo-5-phenylpentanoate (CAS 17071-29-3) serves as a critical bifunctional building block in medicinal chemistry. Structurally, it functions as a "linker scaffold," providing a stable five-carbon chain terminated by an electrophilic ester and a conjugated ketone.[1] This monograph details the IUPAC nomenclature logic, a validated two-step synthetic protocol, and the spectroscopic signatures required for quality assurance in drug development workflows.[1]

Part 1: Nomenclature and Structural Analysis

The IUPAC name Ethyl 5-oxo-5-phenylpentanoate is derived through a strict hierarchy of functional group priorities.

Deconstruction of the IUPAC Name
  • Principal Functional Group: The ester group (

    
    ) takes precedence over the ketone and the benzene ring.[1] Thus, the parent alkane is named as an -oate .[1]
    
  • Parent Chain: The longest carbon chain containing the ester carbonyl is a 5-carbon chain (pentane).[1]

    • Numbering: The ester carbonyl carbon is designated C1 .[1]

  • Substituents:

    • Ethyl: The alkyl group attached to the ester oxygen.[1]

    • 5-Oxo: A ketone carbonyl (

      
      ) located at position C5.[1][2]
      
    • 5-Phenyl: A benzene ring attached to position C5.[1]

Synonyms and Industry Identifiers

In literature and procurement, this compound is frequently referenced by alternative names based on "butyric acid" derivatives or historical common names.[1]

Identifier TypeValueContext
IUPAC Name Ethyl 5-oxo-5-phenylpentanoateOfficial nomenclature
Common Name Ethyl 4-benzoylbutyrateDerived from 4-benzoylbutyric acid
CAS Number 17071-29-3Registry ID for the ethyl ester
Parent Acid CAS 1501-05-95-oxo-5-phenylpentanoic acid
Molecular Formula

MW: 220.27 g/mol

Part 2: Validated Synthetic Protocol

The most robust synthesis involves a two-stage sequence: a Friedel-Crafts acylation followed by Fischer esterification.[1] This route is preferred for its scalability and the use of inexpensive reagents.[1]

Reaction Scheme Visualization

Synthesis Reactants Benzene + Glutaric Anhydride Intermediate Intermediate: 5-oxo-5-phenylpentanoic acid (Solid, mp 125-127°C) Reactants->Intermediate Friedel-Crafts Acylation Catalyst1 AlCl3 (Lewis Acid) Catalyst1->Reactants Product Product: Ethyl 5-oxo-5-phenylpentanoate (Liquid) Intermediate->Product Fischer Esterification Reagents2 Ethanol + H2SO4 (cat.) Reagents2->Intermediate

Figure 1: Two-step synthetic pathway from commodity chemicals to the target ester.

Step-by-Step Methodology

Step 1: Synthesis of 5-oxo-5-phenylpentanoic acid (Friedel-Crafts)

  • Mechanism: Electrophilic aromatic substitution.[1] Glutaric anhydride is opened by

    
     to form an acylium ion, which attacks the benzene ring.
    
  • Protocol:

    • Suspend anhydrous

      
       (2.2 equiv) in dry benzene (solvent & reactant).
      
    • Add glutaric anhydride (1.0 equiv) portion-wise at 0–5°C to manage exotherm.

    • Warm to room temperature, then reflux for 2 hours.

    • Quench: Pour onto crushed ice/HCl.

    • Isolation: Filter the precipitated solid acid. Recrystallize from water/ethanol.[1]

    • Checkpoint: Verify melting point (~125–127°C).[1]

Step 2: Esterification to Ethyl 5-oxo-5-phenylpentanoate

  • Mechanism: Acid-catalyzed nucleophilic acyl substitution.[1]

  • Protocol:

    • Dissolve the keto-acid (from Step 1) in absolute ethanol (excess, 10 equiv).[1]

    • Add catalytic conc.[1]

      
       (0.1 equiv).
      
    • Reflux for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 3:1). The acid spot (baseline/low Rf) should disappear; the ester spot (high Rf) will appear.[1]

    • Workup: Concentrate ethanol in vacuo. Dilute residue with EtOAc, wash with sat.[3]

      
       (to remove unreacted acid), then brine.
      
    • Purification: Dry over

      
       and concentrate. High-purity product is obtained via vacuum distillation.
      

Part 3: Spectroscopic Characterization (QC)

To validate the identity of the synthesized molecule, researchers must look for specific NMR signatures that differentiate the ester from the starting anhydride or acid.[1]

1H NMR Assignment Logic (CDCl3, 400 MHz)
Proton GroupChemical Shift (

, ppm)
MultiplicityIntegrationStructural Insight
Aromatic 7.95 (d), 7.4-7.6 (m)Multiplets5HOrtho protons are deshielded by the carbonyl (7.95); meta/para are upstream.
Ethyl (

)
4.12Quartet (J=7Hz)2HCharacteristic ester methylene.[1]
Chain C4 (

)
3.05Triplet2HAlpha to ketone; deshielded by carbonyl + phenyl ring.[1]
Chain C2 (

)
2.42Triplet2HAlpha to ester carbonyl.[1]
Chain C3 (

)
2.08Quintet2HMiddle of the chain; shielded relative to C2/C4.[1]
Ethyl (

)
1.25Triplet (J=7Hz)3HTerminal methyl of the ester.[1]
Signal Transduction Diagram

NMR cluster_signals Diagnostic Signals Structure Structure Ethyl 5-oxo-5-phenylpentanoate Aryl Aromatic Region 7.4 - 8.0 ppm (5H) Structure->Aryl Phenyl Ring Chain Aliphatic Chain 2.0 - 3.1 ppm (6H total) Structure->Chain Pentanoate Backbone Ethyl Ethyl Ester 4.1 (q) & 1.2 (t) ppm Structure->Ethyl Ester Moiety C4-H (3.0 ppm)\nAlpha to Ketone C4-H (3.0 ppm) Alpha to Ketone Chain->C4-H (3.0 ppm)\nAlpha to Ketone C2-H (2.4 ppm)\nAlpha to Ester C2-H (2.4 ppm) Alpha to Ester Chain->C2-H (2.4 ppm)\nAlpha to Ester

Figure 2: NMR assignment logic for structural verification.

Part 4: Pharmaceutical & Research Applications

HDAC Inhibitor Development

The 5-carbon linker length is pharmacologically significant.[1] It mimics the lysine side chain, making this molecule a precursor for Histone Deacetylase (HDAC) inhibitors .[1] The ester can be converted into a hydroxamic acid (zinc-binding group), while the phenyl ketone provides a hydrophobic "cap" group essential for enzyme active site recognition.[1]

Metabolic Tracers

Derivatives of 5-phenylvaleric acid are used to study fatty acid metabolism.[1] The "oxo" group allows for further functionalization (e.g., reduction to a hydroxyl or methylene) to create specific metabolic probes.[1]

Heterocycle Synthesis

Reaction of the 1,4-dicarbonyl system (masked) with hydrazines yields dihydropyridazinones , a scaffold found in various antihypertensive and cardiotonic drugs.[1]

References

  • PubChem. Ethyl 5-oxo-5-phenylpentanoate (Compound). National Library of Medicine. Available at: [Link]

  • Organic Syntheses.

    
    -Phenylglutaric Anhydride (and related glutaric anhydride chemistry). Org. Synth. 1953, 33, 79. Available at: [Link] (Cited for glutaric anhydride reactivity context).[1]
    
  • ChemSynthesis. Ethyl 5-oxo-5-phenylpentanoate Synthesis and Properties. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to Ethyl 5-oxo-5-phenylpentanoate

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 5-oxo-5-phenylpentanoate, a valuable keto-ester in organic synthesis. This document is intended for researchers, sci...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 5-oxo-5-phenylpentanoate, a valuable keto-ester in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering insights into its characteristics, synthesis, and reactivity.

Introduction and Chemical Identity

Ethyl 5-oxo-5-phenylpentanoate, also known as 4-benzoylbutyric acid ethyl ester, is an organic compound featuring both a ketone and an ester functional group.[1] This bifunctionality makes it a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its structure consists of a pentanoate backbone with a phenyl ketone at the 5-position and an ethyl ester at the 1-position.

Molecular Structure:

Caption: Molecular structure of Ethyl 5-oxo-5-phenylpentanoate.

Physical and Chemical Properties

PropertyValueSource
CAS Number 73172-56-2[1]
Molecular Formula C₁₃H₁₆O₃[1]
Molecular Weight 220.26 g/mol [2][3][4]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 121-122 °C at 0.3 Torr (for isomer Ethyl 4-oxo-5-phenylpentanoate)
Density 1.072 ± 0.06 g/cm³ (Predicted for isomer Ethyl 4-oxo-5-phenylpentanoate)
Solubility Soluble in organic solvents[1]

Expert Insight: The presence of both a polar ketone and an ester group suggests that Ethyl 5-oxo-5-phenylpentanoate has a relatively high boiling point due to dipole-dipole interactions. Its predicted density, slightly higher than water, is a practical consideration for extraction procedures during its synthesis and purification.

Synthesis Protocol: A Representative Approach

A common and effective method for the synthesis of aryl ketones is the Friedel-Crafts acylation.[5][6] For Ethyl 5-oxo-5-phenylpentanoate, a plausible synthetic route involves the Friedel-Crafts acylation of benzene with glutaric anhydride to form 5-oxo-5-phenylpentanoic acid, followed by esterification. A more direct approach, though less commonly documented for this specific isomer, would be the Friedel-Crafts acylation of benzene with ethyl glutaryl chloride.

Below is a representative, two-step protocol based on established chemical principles.

Step 1: Friedel-Crafts Acylation of Benzene with Glutaric Anhydride

reagents Benzene Glutaric Anhydride AlCl₃ (catalyst) reaction Friedel-Crafts Acylation (Electrophilic Aromatic Substitution) reagents->reaction intermediate 5-Oxo-5-phenylpentanoic Acid reaction->intermediate

Caption: Workflow for the synthesis of the carboxylic acid intermediate.

Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (AlCl₃) and dry benzene.

  • Addition of Reactant: While stirring the mixture, slowly add a solution of glutaric anhydride in dry benzene from the dropping funnel. An exothermic reaction will occur, and hydrogen chloride gas will be evolved. Maintain the temperature with a cooling bath as needed.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to reflux for a specified time to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Combine the organic extracts, wash with water, then with a saturated sodium bicarbonate solution to extract the carboxylic acid product. Acidify the bicarbonate solution to precipitate the 5-oxo-5-phenylpentanoic acid. Filter, wash with cold water, and dry the product.

Step 2: Fischer Esterification of 5-Oxo-5-phenylpentanoic Acid

Methodology:

  • Reaction Setup: In a round-bottom flask, combine the 5-oxo-5-phenylpentanoic acid from Step 1, an excess of absolute ethanol, and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reaction: Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent and wash with water, followed by a dilute sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude Ethyl 5-oxo-5-phenylpentanoate. Further purification can be achieved by vacuum distillation or column chromatography.

Chemical Reactivity and Applications

The chemical reactivity of Ethyl 5-oxo-5-phenylpentanoate is dictated by its two primary functional groups: the ketone and the ester. This allows for a range of selective transformations, making it a valuable intermediate.

start Ethyl 5-oxo-5-phenylpentanoate ketone_rxn Ketone Reactions start->ketone_rxn at C5 ester_rxn Ester Reactions start->ester_rxn at C1 reduction Reduction to Alcohol ketone_rxn->reduction wittig Wittig Reaction ketone_rxn->wittig reductive_amination Reductive Amination ketone_rxn->reductive_amination hydrolysis Hydrolysis to Carboxylic Acid ester_rxn->hydrolysis transesterification Transesterification ester_rxn->transesterification reduction_ester Reduction to Diol ester_rxn->reduction_ester

Caption: Reactivity map of Ethyl 5-oxo-5-phenylpentanoate.

  • Reactions at the Ketone Group: The carbonyl group of the ketone is susceptible to nucleophilic attack. This allows for reactions such as:

    • Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).

    • Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into a carbon-carbon double bond.

    • Reductive Amination: The ketone can be converted to an amine through the formation of an imine followed by reduction.

  • Reactions at the Ester Group: The ester functionality can undergo several transformations, including:

    • Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, 5-oxo-5-phenylpentanoic acid.[1]

    • Transesterification: Treatment with another alcohol in the presence of an acid or base catalyst can exchange the ethyl group for a different alkyl group.

    • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the ester and the ketone to the corresponding diol.

Expert Insight: The differential reactivity of the ketone and ester groups allows for selective transformations. For instance, the ketone can be protected as a ketal, allowing for reactions to be carried out exclusively at the ester functionality. Subsequently, deprotection of the ketal would regenerate the ketone for further functionalization. This strategic manipulation is a cornerstone of multi-step organic synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling Ethyl 5-oxo-5-phenylpentanoate. It may pose health risks if ingested or inhaled.[1] Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

Ethyl 5-oxo-5-phenylpentanoate is a versatile synthetic intermediate with significant potential in the development of pharmaceuticals and other complex organic molecules. Its dual functionality provides a platform for a wide array of chemical transformations. This guide has provided a detailed overview of its known properties, a plausible and detailed synthetic protocol, and an analysis of its chemical reactivity, serving as a valuable resource for researchers in the field.

References

  • PubChem. Ethyl 3-oxo-5-phenylpentanoate. National Center for Biotechnology Information. [Link]

  • PubChem. Ethyl 2-oxo-5-phenylpentanoate. National Center for Biotechnology Information. [Link]

  • PubChem. Ethyl 4-oxo-5-phenylpentanoate. National Center for Biotechnology Information. [Link]

  • Google Patents. CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)
  • YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

Sources

Exploratory

Technical Profile: Ethyl 5-oxo-5-phenylpentanoate

This guide provides an in-depth technical analysis of Ethyl 5-oxo-5-phenylpentanoate (also known as Ethyl 4-benzoylbutyrate), a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors, kinase modu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Ethyl 5-oxo-5-phenylpentanoate (also known as Ethyl 4-benzoylbutyrate), a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors, kinase modulators, and other pharmaceutical agents.

[1][2][3][4][5]

Chemical Identity & Significance

Ethyl 5-oxo-5-phenylpentanoate is a bifunctional aromatic ester characterized by a terminal ethyl ester and a keto-phenyl group separated by a propyl linker. Its structural versatility makes it a "linchpin" intermediate in medicinal chemistry, particularly for installing the benzoylbutyl pharmacophore found in various oncology and neurological drug candidates.

PropertyDetail
IUPAC Name Ethyl 5-oxo-5-phenylpentanoate
Common Name Ethyl 4-benzoylbutyrate
CAS Number 73172-56-2
Molecular Formula

Molecular Weight 220.27 g/mol
Appearance Colorless to pale yellow oil
Solubility Soluble in CHCl

, DMSO, MeOH; Insoluble in water

Synthesis & Reaction Mechanism

The industrial-standard synthesis involves a two-stage sequence: a regioselective Friedel-Crafts acylation followed by Fischer esterification. This route minimizes the formation of the bis-acylated byproduct.

Step 1: Friedel-Crafts Acylation

Benzene is reacted with glutaric anhydride in the presence of aluminum chloride (


). The anhydride ring opening is driven by the Lewis acid, generating the acylium ion which attacks the benzene ring.
  • Key Intermediate: 5-Oxo-5-phenylpentanoic acid (4-Benzoylbutyric acid).

  • Control Point: Temperature must be maintained <10°C during addition to prevent polymerization of the anhydride.

Step 2: Fischer Esterification

The resulting keto-acid is refluxed with absolute ethanol and a catalytic amount of sulfuric acid (


) or p-toluenesulfonic acid (pTSA). Dean-Stark apparatus is often used to remove water and drive the equilibrium.
Reaction Workflow Diagram

Synthesis Benzene Benzene Acylium Acylium Ion Complex Benzene->Acylium Activation Glutaric Glutaric Anhydride Glutaric->Acylium Activation Impurity Impurity: Diethyl Glutarate Glutaric->Impurity EtOH (Side Rxn) Acid 5-Oxo-5-phenylpentanoic Acid (Solid) Acylium->Acid Friedel-Crafts Acylation Product Ethyl 5-oxo-5-phenylpentanoate (Target Ester) Acid->Product Esterification (-H2O) AlCl3 AlCl3 / DCM <10°C EtOH EtOH / H2SO4 Reflux

Figure 1: Synthetic pathway from commodity reagents to the target ester, highlighting the intermediate acid isolation.

Spectral Characterization

The following data sets provide a self-validating reference for confirming the identity and purity of the synthesized compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The


H NMR spectrum is distinct due to the separation of the propyl chain signals. The triplet at 

3.04 ppm is diagnostic for the methylene group adjacent to the ketone, deshielded by the magnetic anisotropy of the carbonyl and phenyl ring.

Table 1:


H NMR Assignments (500 MHz, CDCl

)
Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentStructural Context
7.98 – 7.94 Multiplet2H-Ar-H (ortho)Adjacent to Carbonyl
7.56 Triplet1H7.3Ar-H (para)Phenyl Ring
7.46 Triplet2H7.6Ar-H (meta)Phenyl Ring
4.12 Quartet2H7.1-O-CH

-CH

Ester Methylene
3.04 Triplet2H7.2Ph-CO-CH

-

-to-Ketone
2.41 Triplet2H7.2-CH

-COOEt

-to-Ester
2.14 – 1.92 Multiplet2H--CH

-CH

-CH

-
Central Methylene
1.23 Triplet3H7.1-O-CH

-CH

Ester Methyl

Table 2:


C NMR Assignments (125 MHz, CDCl

)
Shift (

, ppm)
Carbon TypeAssignment
199.5 C=O (Ketone)Conjugated Benzoyl Carbonyl
173.3 C=O (Ester)Ester Carbonyl
136.8 C (Quaternary)Phenyl C1 (Ipso)
133.1 CHPhenyl C4 (Para)
128.6 CHPhenyl C3/C5 (Meta)
128.1 CHPhenyl C2/C6 (Ortho)
60.4 CH

Ester O-C H

37.5 CH


-to-Ketone
33.4 CH


-to-Ester
19.4 CH

Central Methylene
14.3 CH

Ester Methyl
B. Infrared Spectroscopy (FT-IR)

The IR spectrum validates the dual-carbonyl functionality. The conjugation of the ketone with the phenyl ring lowers its stretching frequency compared to the ester.

  • 1736 cm

    
    :  Ester C=O stretch (Sharp, Strong).
    
  • 1689 cm

    
    :  Aryl Ketone C=O stretch (Lower frequency due to conjugation).
    
  • 1598, 1580 cm

    
    :  C=C Aromatic skeletal vibrations.
    
  • 1200-1160 cm

    
    :  C-O-C Ester stretching.
    
C. Mass Spectrometry (EI-MS)

The fragmentation pattern is dominated by the stability of the benzoyl cation.

  • Molecular Ion (

    
    ):  m/z 220 (Weak).
    
  • Base Peak: m/z 105 (

    
    ). This is the characteristic signature of all benzoyl derivatives.
    
  • Phenyl Cation: m/z 77 (

    
    ).
    
  • Loss of Ethoxy: m/z 175 (

    
    ).
    
  • McLafferty Rearrangement: Not prominent due to the specific chain length and stability of the benzoyl ion, but alpha-cleavage is the primary driver.

Impurity Profiling & Quality Control

When sourcing or synthesizing this material for drug development, three specific impurities must be monitored.

  • 5-Oxo-5-phenylpentanoic Acid (Starting Material):

    • Detection: Broad OH stretch in IR (2500-3300 cm

      
      ); Shift of 
      
      
      
      -CH
      
      
      in NMR.
    • Removal: Wash organic layer with saturated

      
      .
      
  • Diethyl Glutarate:

    • Origin: Reaction of unreacted glutaric anhydride with ethanol if the Friedel-Crafts step was incomplete.

    • Detection: Lack of aromatic signals in NMR; single carbonyl peak at ~1735 cm

      
      .
      
  • Water:

    • Impact: Hydrolyzes the ester back to the acid.

    • Limit: <0.1% by Karl Fischer titration.

References

  • Synthesis & NMR Data : RSC Advances, 2014, Supporting Information, S2-S17. (Confirming 1H and 13C shifts for Ethyl 5-oxo-5-phenylpentanoate).

  • IR Spectral Data: Journal of the American Chemical Society, Michael Addition of Stannyl Ketone Enolate, Supporting Info.

    
    ).[1] 
    
  • Patent Protocol : European Patent EP1581535B1, "Pyrrolopyridazine Derivatives". (Detailing the synthesis from 4-oxo-4-phenylbutanoic acid).

  • General Reactivity : Organic Syntheses, Coll. Vol. 4, p. 62 (1963). (Friedel-Crafts acylation of glutaric anhydride).

Sources

Foundational

An In-Depth Technical Guide to the 1H NMR Spectrum of Ethyl 5-oxo-5-phenylpentanoate

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 5-oxo-5-phenylpentanoate. It is intended for researchers, scientists, and professionals in drug development who ut...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 5-oxo-5-phenylpentanoate. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical underpinnings of ¹H NMR, a detailed prediction and interpretation of the spectrum, and a robust experimental protocol for data acquisition.

Foundational Principles of ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei.[1][2] The principle of ¹H NMR is based on the absorption of radiofrequency radiation by hydrogen nuclei (protons) in a strong magnetic field, causing transitions between nuclear spin states.[1][2] The resulting spectrum provides invaluable information about the molecular structure of a compound.

The key parameters in a ¹H NMR spectrum are:

  • Chemical Shift (δ): The position of a signal along the x-axis, measured in parts per million (ppm).[3][4] It is influenced by the local electronic environment of the proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups shield them, causing an upfield shift (to a lower ppm value).[5][6]

  • Integration: The area under a signal, which is proportional to the number of protons giving rise to that signal.[4][7][8][9][10][11] This allows for the determination of the relative ratio of different types of protons in a molecule.

  • Spin-Spin Splitting (Multiplicity): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) due to the magnetic influence of neighboring, non-equivalent protons.[12] The multiplicity is described by the "n+1 rule," where 'n' is the number of adjacent, non-equivalent protons.

  • Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz).[13][14][15] It is a measure of the strength of the magnetic interaction between coupled protons.

Molecular Structure of Ethyl 5-oxo-5-phenylpentanoate

To interpret its ¹H NMR spectrum, a clear understanding of the chemical structure of Ethyl 5-oxo-5-phenylpentanoate is essential.

Chemical Structure:

  • Systematic Name: Ethyl 5-oxo-5-phenylpentanoate[16]

  • Molecular Formula: C₁₃H₁₆O₃[16]

  • Key Functional Groups:

    • A phenyl ring attached to a carbonyl group (a phenone moiety).

    • A ketone carbonyl group.

    • An ethyl ester group.

    • A linear four-carbon chain.

Predicted ¹H NMR Spectrum of Ethyl 5-oxo-5-phenylpentanoate

Based on the structure, we can predict the chemical shifts, multiplicities, and integrations for each set of non-equivalent protons.

ProtonsChemical Shift (δ, ppm) (Predicted Range)MultiplicityIntegrationRationale
a (CH₃ of ethyl)1.2 - 1.3Triplet (t)3HAliphatic protons shielded by the adjacent CH₂ group. Split into a triplet by the two neighboring protons of the CH₂ group.
b (CH₂ of ethyl)4.1 - 4.2Quartet (q)2HProtons on a carbon attached to an electronegative oxygen atom, causing a downfield shift.[17] Split into a quartet by the three neighboring protons of the CH₃ group.
c (CH₂ adjacent to ester C=O)2.3 - 2.5Triplet (t)2HProtons alpha to a carbonyl group are deshielded. Split into a triplet by the two neighboring protons of the adjacent CH₂ group.
d (central CH₂)1.9 - 2.1Quintet (or multiplet)2HAliphatic protons, split by the two adjacent CH₂ groups on either side.
e (CH₂ adjacent to ketone C=O)2.9 - 3.1Triplet (t)2HProtons alpha to a carbonyl group are deshielded. The proximity to the phenyl ring may cause a slightly greater downfield shift compared to protons at 'c'. Split into a triplet by the two neighboring protons of the adjacent CH₂ group.
f, g, h (Aromatic protons)7.4 - 8.0Multiplet (m)5HProtons on an aromatic ring are significantly deshielded due to the ring current effect.[18] The ortho-protons (closest to the carbonyl group) will be the most deshielded, followed by the para- and meta-protons.[19][20]

Detailed Spectral Interpretation

The ¹H NMR spectrum of Ethyl 5-oxo-5-phenylpentanoate will exhibit distinct signals corresponding to the different proton environments within the molecule.

The Aliphatic Region (1.0 - 4.5 ppm)

This region will contain the signals for the ethyl group and the methylene protons of the pentanoate chain.

  • Ethyl Group: A classic ethyl pattern will be observed, consisting of a triplet around 1.2-1.3 ppm (the methyl protons, a ) and a quartet around 4.1-4.2 ppm (the methylene protons, b ).[17] The downfield shift of the quartet is a direct result of the deshielding effect of the adjacent oxygen atom of the ester group.[21]

  • Pentanoate Chain:

    • The methylene group adjacent to the ester carbonyl (c ) is expected to appear as a triplet in the range of 2.3-2.5 ppm.

    • The central methylene group (d ) will be coupled to the two adjacent methylene groups, resulting in a more complex splitting pattern, likely a quintet or a multiplet, around 1.9-2.1 ppm.

    • The methylene group adjacent to the ketone carbonyl (e ) will also be a triplet, shifted further downfield to approximately 2.9-3.1 ppm due to the strong deshielding effect of the carbonyl group and the nearby phenyl ring.

The Aromatic Region (7.0 - 8.5 ppm)

The five protons on the phenyl ring will resonate in this downfield region. Due to the electron-withdrawing nature of the adjacent carbonyl group, the aromatic protons will be deshielded.

  • The protons ortho to the carbonyl group are expected to be the most deshielded and will appear as a multiplet at the lowest field (highest ppm value) of the aromatic region, typically around 7.9-8.0 ppm.

  • The meta and para protons will resonate at slightly higher fields (lower ppm values), likely in the range of 7.4-7.6 ppm, and will also appear as a multiplet.

The relationship between the chemical structure and the predicted spectrum is visualized below:

G cluster_mol Ethyl 5-oxo-5-phenylpentanoate cluster_spec Predicted ¹H NMR Spectrum mol Ph-CO-CH₂(e)-CH₂(d)-CH₂(c)-COO-CH₂(b)-CH₃(a) a a: ~1.2 ppm (t, 3H) mol->a CH₃ b b: ~4.1 ppm (q, 2H) mol->b CH₂-O c c: ~2.4 ppm (t, 2H) mol->c CH₂-COO d d: ~2.0 ppm (m, 2H) mol->d central CH₂ e e: ~3.0 ppm (t, 2H) mol->e CH₂-CO fgh f,g,h: 7.4-8.0 ppm (m, 5H) mol->fgh Aromatic H

Caption: Correlation of molecular structure to predicted ¹H NMR signals.

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum of Ethyl 5-oxo-5-phenylpentanoate, the following experimental procedure is recommended.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent as it is aprotic and effectively dissolves the compound.

  • Concentration: Prepare a solution by dissolving approximately 5-10 mg of Ethyl 5-oxo-5-phenylpentanoate in 0.6-0.7 mL of CDCl₃.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference standard (δ = 0.00 ppm).

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup and Data Acquisition
  • Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for good spectral resolution.

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the CDCl₃. Perform shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Number of Scans: 8 to 16 scans should provide an adequate signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is appropriate.

    • Acquisition Time: An acquisition time of 2-4 seconds will ensure good digital resolution.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate all the signals in the spectrum to determine the relative proton ratios.

The following diagram illustrates the experimental workflow:

G cluster_workflow Experimental Workflow for ¹H NMR Spectroscopy A Sample Preparation (5-10 mg in CDCl₃ + TMS) B Data Acquisition (300+ MHz NMR) A->B Insert into Spectrometer C Data Processing (FT, Phasing, Baseline Correction) B->C Acquire FID D Spectral Analysis (Chemical Shift, Integration, Multiplicity) C->D Generate Spectrum

Caption: Workflow for acquiring and processing the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of Ethyl 5-oxo-5-phenylpentanoate provides a wealth of structural information that is consistent with its molecular architecture. By carefully analyzing the chemical shifts, integration values, and spin-spin splitting patterns, a complete assignment of all proton signals can be achieved. This guide serves as a comprehensive resource for understanding and interpreting the ¹H NMR spectrum of this compound, providing both the theoretical foundation and practical guidance for researchers in the field.

References

  • University of Wisconsin-Madison. (n.d.). NMR: Novice Level, Spectrum 17. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link]

  • The Journal of Physical Chemistry Letters. (n.d.). Revealing Signs and Hidden 1H NMR Coupling Constants in Three-Spin Systems Using Long-Lived Coherences. Retrieved from [Link]

  • Scribd. (n.d.). 1H NMR Spectroscopy Basics. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Chemistry Connected. (n.d.). NMR shifts 1H-general. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.4: Integration of ¹H NMR Absorptions - Proton Counting. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-oxo-5-phenylpentanoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 28). 13.5: Spin-Spin Splitting in ¹H NMR Spectra. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 2). Integration of H NMR Signals - Spectroscopy - Organic Chemistry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling. Retrieved from [Link]

  • Organic With Grace. (2021, March 24). Interpreting Aromatic NMR Signals. Retrieved from [Link]

  • AA Blocks. (n.d.). Ethyl 5-hydroxy-3-oxo-5-phenylpentanoate. Retrieved from [Link]

  • Karnatak University. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

  • WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

  • Supporting Information. (n.d.). FT-IR spectrum of ethyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4- tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]

  • TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule. Retrieved from [Link]

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • JoVE. (2024, April 4). Video: ¹H NMR Signal Integration: Overview. Retrieved from [Link]

  • Metabolites. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, December 2). Basic Introduction to NMR Spectroscopy. Retrieved from [Link]

  • University of the West Indies at Mona. (n.d.). Spin-Spin Coupling. Retrieved from [Link]

  • Chemistry with Caroline. (2021, October 4). How to Interpret Integration in the 1H NMR (O Chem). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Integration of 1H NMR spectra. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 5-oxo-5-phenylpentanoic acid. Retrieved from [Link]

Sources

Exploratory

Structural Elucidation of Ethyl 5-oxo-5-phenylpentanoate via 13C NMR Spectroscopy

PART 1: EXECUTIVE SUMMARY & SYNTHETIC CONTEXT Compound: Ethyl 5-oxo-5-phenylpentanoate Molecular Formula: C₁₃H₁₆O₃ Molecular Weight: 220.27 g/mol Core Application: Intermediate in the synthesis of histone deacetylase (HD...

Author: BenchChem Technical Support Team. Date: February 2026

PART 1: EXECUTIVE SUMMARY & SYNTHETIC CONTEXT

Compound: Ethyl 5-oxo-5-phenylpentanoate Molecular Formula: C₁₃H₁₆O₃ Molecular Weight: 220.27 g/mol Core Application: Intermediate in the synthesis of histone deacetylase (HDAC) inhibitors and ferroptosis inducers.[1]

This guide provides a high-resolution analysis of the Carbon-13 NMR spectrum for Ethyl 5-oxo-5-phenylpentanoate.[1] As a delta-keto ester derived from a Friedel-Crafts acylation, the molecule presents a classic study in competing carbonyl deshielding effects and aromatic ring current anisotropy.[1]

Synthetic Origin & Impurity Profile

Understanding the synthesis is critical for interpreting the NMR spectrum, particularly for identifying artifacts. The standard industrial route involves:

  • Friedel-Crafts Acylation: Benzene + Glutaric Anhydride

    
     5-oxo-5-phenylpentanoic acid (4-Benzoylbutyric acid).[1]
    
  • Fischer Esterification: Acid + Ethanol

    
     Ethyl 5-oxo-5-phenylpentanoate.[1]
    

Common Spectral Artifacts:

  • ~178 ppm: Residual unreacted 5-oxo-5-phenylpentanoic acid (carboxylic acid carbonyl).[1]

  • ~26-27 ppm: Traces of glutaric anhydride (if acylation was incomplete).[1]

  • Broadening: Paramagnetic broadening may occur if Aluminum (Al³⁺) salts are not fully quenched and removed during workup.

PART 2: EXPERIMENTAL PROTOCOL

To ensure high-fidelity data suitable for publication or regulatory filing, follow this self-validating protocol.

Sample Preparation
  • Solvent: Chloroform-d (CDCl₃) is the standard. It minimizes hydrogen bonding shifts seen in DMSO-d₆.[1]

    • Reference: The central peak of the CDCl₃ triplet is set to 77.16 ppm .

  • Concentration: 20–30 mg of analyte in 0.6 mL solvent.

  • Tube Quality: 5mm high-throughput NMR tubes (Wilmad 528-PP or equivalent).

Acquisition Parameters (Standard 400/500 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).[1]

  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .

    • Reasoning: The quaternary carbons (Ketone C=O, Ester C=O, Ipso-Ph) have long T1 relaxation times. A short D1 will suppress their signal intensity, making integration unreliable.

  • Scans (NS): Minimum 256 (due to low natural abundance of ¹³C).

  • Spectral Width: -10 to 220 ppm.[1]

PART 3: SPECTRAL ASSIGNMENT & STRUCTURAL LOGIC

The spectrum is defined by two distinct carbonyl environments and a propyl linker that acts as a "chemical shift ruler," measuring the distance from these electron-withdrawing groups.

Visualizing the Assignments

The following diagram maps the carbon environments to their respective chemical shifts.

G cluster_molecule Ethyl 5-oxo-5-phenylpentanoate Structure C_Ketone C-5 (Ketone) ~199.5 ppm C_AlphaK C-4 (α-Ketone) ~37.5 ppm C_Ketone->C_AlphaK C_Ipso Ph-Ipso ~136.8 ppm C_Ipso->C_Ketone C_Ortho Ph-Ortho ~128.0 ppm C_Ipso->C_Ortho C_Meta Ph-Meta ~128.6 ppm C_Ortho->C_Meta C_Para Ph-Para ~133.1 ppm C_Meta->C_Para C_Beta C-3 (β-Linker) ~20.5 ppm C_AlphaK->C_Beta C_AlphaE C-2 (α-Ester) ~33.5 ppm C_Beta->C_AlphaE C_Ester C-1 (Ester) ~173.5 ppm C_AlphaE->C_Ester C_EthylO O-CH2 ~60.3 ppm C_Ester->C_EthylO C_EthylMe CH3 ~14.2 ppm C_EthylO->C_EthylMe

Caption: Carbon connectivity map with predicted chemical shifts based on substituent additivity rules and analog data.

Detailed Chemical Shift Table (CDCl₃)[2]
Carbon EnvironmentLabelShift (δ, ppm)Signal TypeMechanistic Explanation
Ketone Carbonyl C-5199.5 ± 1.0 Quaternary (Weak)Highly deshielded due to conjugation with the phenyl ring and the double bond to oxygen.[1] Distinctly downfield of the ester.
Ester Carbonyl C-1173.5 ± 0.5 Quaternary (Weak)Shielded relative to the ketone due to resonance donation from the ethoxy oxygen lone pair.[1]
Aromatic (Ipso) Ph-C1'136.8 Quaternary (Weak)The attachment point to the carbonyl.[1] Deshielded but lacks NOE enhancement, making it smaller than other aromatic peaks.
Aromatic (Para) Ph-C4'133.1 CH (Strong)Unique peak intensity.[1]
Aromatic (Meta) Ph-C3',5'128.6 CH (Very Strong)Often overlaps with Ortho.[1] Higher intensity due to 2x carbons.
Aromatic (Ortho) Ph-C2',6'128.0 CH (Very Strong)Higher intensity due to 2x carbons.[1]
Ethyl (O-CH₂) O-CH₂60.3 CH₂ (Medium)Typical region for ethyl esters.[1] Deshielded by direct attachment to oxygen.
Linker (α-Ketone) C-437.5 CH₂ (Medium)Deshielded by the ketone carbonyl.[1] Slightly more downfield than C-2 due to the stronger anisotropy of the ketone vs ester.
Linker (α-Ester) C-233.5 CH₂ (Medium)Deshielded by the ester carbonyl.[1]
Linker (β-CH₂) C-320.5 CH₂ (Medium)The "valley" of the chain.[1] Shielded because it is beta to both withdrawing groups.
Ethyl (CH₃) -CH₃14.2 CH₃ (Strong)Classic terminal methyl triplet in aliphatic region.[1]

Note: Shifts are referenced to CDCl₃ (77.16 ppm). Small variations (±0.5 ppm) may occur depending on concentration and temperature.

2D NMR Validation Strategy

To confirm the assignment of the aliphatic chain (specifically distinguishing C-2 and C-4), run an HMBC (Heteronuclear Multiple Bond Correlation) experiment:

  • C-5 (Ketone, ~199 ppm) will show a strong correlation to the protons on C-4 (~37.5 ppm) and the Ortho-protons of the ring.[1]

  • C-1 (Ester, ~173 ppm) will show correlations to protons on C-2 (~33.5 ppm) and the O-CH₂ protons .[1]

  • This definitively separates the two ends of the propyl chain.

PART 4: REFERENCES & AUTHORITATIVE SOURCES

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 234289, Ethyl 5-phenylpentanoate (and related substructures). Retrieved from [Link]

    • Context: Provides base structural data and physical properties for the backbone.

  • University of Illinois School of Chemical Sciences. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Retrieved from [Link]

    • Context: Authoritative standard for solvent referencing (CDCl3) and impurity identification.

    • Context: Provides spectral data for the chlorinated analog, validating the ketone/ester shift differential.

  • University of Nebraska - Lincoln. Highly Reactive Forms of Zinc and Reagents Thereof (Table VII, Entry 6). DigitalCommons@UNL. Retrieved from [Link]

    • Context: Explicitly lists "Ethyl 5-oxo-5-phenylpentanoate" as a synthesized compound, confirming the stability and existence of the specific target molecule.

Sources

Foundational

High-Precision IR Analysis of Ethyl 5-oxo-5-phenylpentanoate

Executive Summary This technical guide provides a rigorous framework for the infrared (IR) spectroscopic analysis of Ethyl 5-oxo-5-phenylpentanoate (CAS: 73172-56-2), also known as ethyl 4-benzoylbutyrate.[1] This molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the infrared (IR) spectroscopic analysis of Ethyl 5-oxo-5-phenylpentanoate (CAS: 73172-56-2), also known as ethyl 4-benzoylbutyrate.[1] This molecule is a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors and various heterocyclic pharmaceutical agents.[1]

The primary analytical challenge—and the focus of this guide—is the resolution and correct assignment of its dual carbonyl system . The molecule contains both a conjugated aryl ketone and an aliphatic ester .[1] Misinterpretation of these overlapping or proximal bands is a common source of error in purity assessments.[1] This guide establishes a self-validating protocol to distinguish these moieties based on electronic effects (resonance vs. induction).

Molecular Architecture & Vibrational Theory[1]

To interpret the spectrum accurately, we must first map the molecular structure to expected vibrational modes. The molecule consists of two distinct carbonyl environments:

  • The Aryl Ketone (C-5): The carbonyl at position 5 is directly conjugated to the phenyl ring.[1] Resonance delocalization reduces the double-bond character of the C=O bond, lowering its force constant and vibrational frequency.

  • The Aliphatic Ester (C-1): The ester carbonyl is separated from the aromatic ring by a propylene linker (

    
    ).[1] It lacks conjugation but experiences the inductive electron-withdrawing effect of the ethoxy oxygen, which stiffens the bond and increases the vibrational frequency.
    
Visualization: Structural Connectivity & Vibrational Logic[1][2]

MolecularAnalysis cluster_freq Expected IR Shift Phenyl Phenyl Ring (Conjugation Source) Ketone Ketone C=O (C-5) Phenyl->Ketone Resonance (Lowers freq) Linker Propylene Chain (Insulator) Ketone->Linker Separation Ketone_Freq ~1685 cm⁻¹ Ketone->Ketone_Freq Ester Ester C=O (C-1) Linker->Ester No Conjugation Ester_Freq ~1735 cm⁻¹ Ester->Ester_Freq Ethoxy Ethoxy Group (Induction Source) Ethoxy->Ester Induction (Raises freq)

Figure 1: Vibrational logic flow showing how electronic environments (resonance vs. induction) dictate the separation of the two carbonyl peaks.

Experimental Protocol (SOP)

This protocol is designed for Attenuated Total Reflectance (ATR) FTIR, the industry standard for liquid intermediates.[1]

Sample Preparation[1]
  • State: Ethyl 5-oxo-5-phenylpentanoate is typically a viscous, pale yellow liquid at room temperature.[1]

  • Method: Direct deposition (Neat).[1]

  • Crystal Selection: Diamond or ZnSe (Zinc Selenide).[1] Diamond is preferred for durability and chemical resistance.[1]

Acquisition Parameters
ParameterSettingRationale
Resolution 4 cm⁻¹Sufficient to resolve the split carbonyl peaks without introducing excessive noise.[1]
Scans 32 or 64Optimizes Signal-to-Noise (S/N) ratio.[1]
Range 4000–600 cm⁻¹Covers all diagnostic fundamental vibrations.[1]
Background AirMust be acquired immediately prior to sample to subtract atmospheric CO₂ and H₂O.[1]
Critical Cleaning Step

Because this compound is an ester, it can adhere to the ATR crystal.[1]

  • Protocol: Clean with isopropanol, followed by a dry wipe.[1]

  • Validation: Run a "blank" scan.[1] If peaks at 2900 cm⁻¹ (C-H) or 1700 cm⁻¹ (C=O) persist, the crystal is contaminated.[1]

Spectral Interpretation & Data Analysis

The following table summarizes the diagnostic peaks. The separation of the Carbonyl region is the primary quality indicator.

Diagnostic Peak Assignments
Frequency (cm⁻¹)Functional GroupModeAnalysis & Causality
3030 – 3060 Aromatic C-HStretching (

)
Weak intensity.[1] Confirms the presence of the phenyl ring.[2]
2930 – 2980 Aliphatic C-HStretching (

)
Methylene (

) and Methyl (

) groups from the pentanoate chain and ethyl ester.
1730 – 1740 Ester C=O StretchingHigh Frequency: The ethoxy oxygen exerts an inductive effect (-I), strengthening the C=O bond.[1]
1680 – 1690 Ketone C=O StretchingLow Frequency: Conjugation with the phenyl ring introduces single-bond character via resonance, lowering the frequency.[1]
1595 & 1580 Aromatic RingC=C Stretching"Ring Breathing" modes.[1] The doublet is characteristic of conjugated aromatic systems.[1]
1150 – 1250 Ester C-O-CStretchingStrong, broad bands in the fingerprint region.[1]
690 & 740 Mono-substituted BenzeneOut-of-plane bendingDiagnostic for a mono-substituted phenyl ring (5 adjacent H atoms).[1]
The "Dual Carbonyl" Validation

In a pure sample, you must observe two distinct peaks in the 1650–1750 cm⁻¹ region.

  • If you see a single broad peak centered around 1715 cm⁻¹, the resolution is too low, or the sample has degraded (hydrolysis).

  • Self-Validating Check: The Ester peak (higher wavenumber) should generally be of comparable or slightly higher intensity than the Ketone peak due to the high dipole moment change of the ester functionality.

Quality Control & Impurity Profiling

In drug development, this intermediate is often synthesized via Friedel-Crafts acylation of benzene with a glutaric anhydride derivative, followed by esterification.[1] IR is a rapid screen for reaction completeness.[1]

Common Impurities[1]
  • Unreacted Glutaric Anhydride:

    • Indicator: A doublet at 1800 cm⁻¹ and 1760 cm⁻¹ .[1] Anhydride carbonyls vibrate at significantly higher frequencies than esters.[1]

  • Free Carboxylic Acid (Hydrolysis Product):

    • Indicator: A broad "ferry boat" O-H stretch centered at 3000–2500 cm⁻¹ (overlapping C-H stretches) and a shift of the ester carbonyl to ~1710 cm⁻¹.

  • Water:

    • Indicator: Broad, rounded peak at ~3400 cm⁻¹ .[1]

Analytical Workflow Diagram

The following diagram illustrates the decision process for validating the compound's identity and purity based on the spectral data.

QC_Workflow Start Acquire Spectrum (4000-600 cm⁻¹) Check_CO Check Carbonyl Region (1650-1750 cm⁻¹) Start->Check_CO Split_Peaks Are there TWO distinct peaks? (~1735 & ~1685) Check_CO->Split_Peaks Check_OH Check 2500-3500 cm⁻¹ Split_Peaks->Check_OH Yes Fail_Res FAIL: Increase Resolution or Check Hydrolysis Split_Peaks->Fail_Res No (Single/Broad Peak) Impurity_Check Impurity Check: Broad OH? (Acid/H2O) 1800 cm⁻¹? (Anhydride) Check_OH->Impurity_Check Pass PASS: Identity Confirmed Impurity_Check->Pass No Anomalies Fail_Impure FAIL: Recrystallize/Dry Impurity_Check->Fail_Impure Anomalies Found

Figure 2: Decision tree for the quality control of Ethyl 5-oxo-5-phenylpentanoate using IR markers.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014).[1] Introduction to Spectroscopy (5th ed.).[1] Cengage Learning.[1] (Authoritative text on functional group frequencies and conjugation effects).

  • National Institute of Standards and Technology (NIST). Ethyl 4-benzoylbutyrate IR Spectrum. NIST Chemistry WebBook, SRD 69.[1] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Source for specific aromatic overtone and "ring breathing" assignments).

  • PubChem. Ethyl 5-oxo-5-phenylpentanoate (Compound Summary). National Library of Medicine.[1] [Link]

Sources

Exploratory

Stability Profile of Ethyl 5-oxo-5-phenylpentanoate Under Acidic Conditions

Executive Summary Ethyl 5-oxo-5-phenylpentanoate (CAS 73172-56-2), also known as ethyl 4-benzoylbutyrate, exhibits a complex stability profile in acidic environments. While the core carbon skeleton demonstrates resilienc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-oxo-5-phenylpentanoate (CAS 73172-56-2), also known as ethyl 4-benzoylbutyrate, exhibits a complex stability profile in acidic environments. While the core carbon skeleton demonstrates resilience to oxidative degradation, the ester functionality is highly susceptible to acid-catalyzed hydrolysis, yielding 5-oxo-5-phenylpentanoic acid (4-benzoylbutyric acid). Crucially, this hydrolysis product does not remain static; it undergoes rapid ring-chain tautomerism to form a cyclic hydroxylactone (pseudo-acid).

This guide details the mechanistic pathways of this degradation, provides a validated protocol for assessing its kinetics, and outlines the implications for handling this intermediate in drug development workflows.

Part 1: Chemical Structure & Reactivity Hotspots[1]

Understanding the stability of this molecule requires dissecting its bifunctional nature. It contains two electrophilic centers competing for nucleophilic attack: the ester carbonyl (C1) and the ketone carbonyl (C5).

FeatureSpecificationReactivity Implication
Systematic Name Ethyl 5-oxo-5-phenylpentanoatePrecursor to 4-benzoylbutyric acid
Molecular Formula

MW: 220.27 g/mol
Primary Electrophile Ester Carbonyl (

)
Susceptible to

hydrolysis
Secondary Electrophile Ketone Carbonyl (

)
Site of intramolecular cyclization
Linker Propyl chain (

)
Allows formation of 6-membered rings
The Acidic Instability Triad

In the presence of protons (


) and water, the compound undergoes a three-stage transformation:
  • Protonation: Activation of the ester carbonyl oxygen.

  • Hydrolysis: Nucleophilic attack by water, expelling ethanol.

  • Cyclization: The resulting

    
    -keto acid closes to form 6-hydroxy-6-phenyl-tetrahydro-2H-pyran-2-one.
    

Part 2: Mechanistic Pathways (Visualized)

The following diagram illustrates the stepwise degradation and equilibrium established under acidic conditions.

ReactionMechanism Ester Ethyl 5-oxo-5-phenylpentanoate (Starting Material) TS Tetrahedral Intermediate Ester->TS + H+, + H2O Acid 5-oxo-5-phenylpentanoic acid (Primary Hydrolysis Product) TS->Acid - EtOH Lactol 6-hydroxy-6-phenyl-tetrahydro-2H-pyran-2-one (Cyclic Pseudo-Acid) Acid->Lactol Ring-Chain Tautomerism (Fast Equilibrium) EnolLactone Enol Lactone (Irreversible Degradant) Lactol->EnolLactone - H2O (Strong Acid/Heat)

Figure 1: Acid-catalyzed hydrolysis pathway showing the conversion of the ester to the keto-acid and its subsequent equilibrium with the cyclic lactol form.

Mechanistic Deep Dive
  • Hydrolysis (

    
    ):  The rate-limiting step is the attack of water on the protonated ester carbonyl. Unlike simple aliphatic esters, the distal ketone group can exert a subtle inductive effect, slightly increasing the electrophilicity of the ester, potentially accelerating hydrolysis compared to ethyl pentanoate.
    
  • Tautomerism (

    
    ):  Once formed, the 
    
    
    
    -keto acid exists in equilibrium. In polar aprotic solvents (e.g., DMSO used in analysis), the open chain often predominates. However, in acidic aqueous media, the cyclic pseudo-acid (lactol) is stabilized.
  • Degradation (

    
    ):  Under forcing conditions (high temperature, conc. 
    
    
    
    ), the lactol can dehydrate to form the enol lactone. This step is usually irreversible and represents a permanent loss of material.

Part 3: Experimental Assessment Protocol

To accurately determine the stability half-life (


) and shelf-life (

), a forced degradation study is required. This protocol ensures the separation of the ester, the acid, and the cyclic forms.
Materials & Reagents[3][4]
  • API: Ethyl 5-oxo-5-phenylpentanoate (>98% purity).[1]

  • Solvent: Acetonitrile (HPLC Grade).

  • Acid Medium: 0.1 N HCl and 1.0 N HCl.

  • Internal Standard: Benzophenone (inert to acid hydrolysis).

Stability Workflow (Visualized)

StabilityWorkflow Start Sample Preparation 1 mg/mL in ACN/0.1N HCl (50:50) Incubation Incubation Thermostated at 25°C, 40°C, 60°C Start->Incubation Sampling Time Point Sampling 0, 1, 2, 4, 8, 24 Hours Incubation->Sampling Periodic Quench Quenching Neutralize with 0.1N NaOH or Dilute 1:10 Sampling->Quench Analysis HPLC-UV/MS Analysis Gradient Elution Quench->Analysis Data Kinetic Plotting ln[Conc] vs Time Analysis->Data

Figure 2: Workflow for the acid stress stability assessment.

Analytical Method (HPLC-UV)

Because the acid and ester have different polarities, Reverse Phase Chromatography (RPC) is ideal.

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus),

,

Mobile Phase A Water + 0.1% Formic Acid (Suppresses ionization of the acid, improving peak shape)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 90% B over 10 minutes
Detection UV @ 254 nm (Targeting the phenyl chromophore)
Retention Order 1. 5-oxo-5-phenylpentanoic acid (more polar)2. Ethyl 5-oxo-5-phenylpentanoate (less polar)

Critical Note on Detection: The cyclic lactol and the open-chain keto-acid often interconvert faster than the HPLC timescale, appearing as a single peak (or a split peak with bridging) depending on the pH of the mobile phase. Maintaining acidic mobile phase ensures the acid form predominates or collapses the equilibrium into a single peak.

Part 4: Data Analysis & Interpretation

Hydrolysis of ethyl esters typically follows pseudo-first-order kinetics when water is in excess (as in aqueous acid).

Calculation of Rate Constant ( )

Plot the natural logarithm of the remaining ester concentration against time:



  • Slope:

    
    
    
  • Linearity:

    
     indicates first-order kinetics.
    
Temperature Dependence (Arrhenius)

Perform the assay at 25°C, 40°C, and 60°C.



This allows prediction of stability at refrigerated conditions (

).
Expected Results
  • pH 1-2 (Strong Acid): Rapid degradation.

    
     expected in the range of 4-12 hours  at room temperature.
    
  • pH 4-5 (Weak Acid): Moderate stability. Hydrolysis may take days to weeks.

  • Degradation Product: The appearance of a peak at a lower Retention Time (RT) corresponding to 5-oxo-5-phenylpentanoic acid confirms the mechanism.

Part 5: Implications for Drug Development[3]

Synthetic Utility

If using this compound as an intermediate (e.g., in Friedel-Crafts chemistry or Grignard reactions):

  • Avoid Aqueous Acid Workups: Prolonged exposure to acidic aqueous layers during extraction will lower yield. Use cold, dilute acid for quenching and separate phases immediately.

  • Alternative: Use buffered quench solutions (Ammonium Chloride) instead of HCl.

Storage
  • Condition: Store under inert gas (Argon/Nitrogen) to prevent moisture ingress.

  • Temperature: Refrigerate (

    
    ).
    
  • Desiccant: Essential. The presence of trace water catalyzes the hydrolysis autocatalytically (acid produced catalyzes further hydrolysis).

Formulation
  • Excipients: Avoid acidic excipients (e.g., citric acid) in solid or liquid formulations containing this ester.

  • Solvents: In solution formulations, use anhydrous alcohols or aprotic solvents (DMSO, PEG) and ensure water content is

    
    .
    

References

  • Compound Identification: National Center for Biotechnology Information. (2025).[2][3][4][5] PubChem Compound Summary for CID 11137279, Ethyl 5-oxopentanoate (Structural analog reference). Retrieved from [Link]

  • Acid Hydrolysis Mechanism: Kirby, A. J. (1972). Hydrolysis and formation of esters of organic acids. In Comprehensive Chemical Kinetics. Elsevier.
  • Ring-Chain Tautomerism: Jones, P. R. (1963). The Ring-Chain Tautomerism of -Keto Acids. Chemical Reviews, 63(5), 461–487.
  • Analytical Method Grounding: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. John Wiley & Sons.[4]

Sources

Protocols & Analytical Methods

Method

Application Note: Purification of Ethyl 5-oxo-5-phenylpentanoate by Column Chromatography

This Application Note is designed for researchers and process chemists requiring a robust protocol for the purification of Ethyl 5-oxo-5-phenylpentanoate (CAS: 73172-56-2). It synthesizes principles of flash chromatograp...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust protocol for the purification of Ethyl 5-oxo-5-phenylpentanoate (CAS: 73172-56-2). It synthesizes principles of flash chromatography with specific physicochemical insights to ensure high recovery and purity.


-Keto Esters / Aromatic Ketones

Abstract

This guide details the isolation of Ethyl 5-oxo-5-phenylpentanoate from crude reaction mixtures (typically Friedel-Crafts acylation or esterification products) using normal phase silica gel chromatography. The protocol addresses specific challenges such as the separation of the target ester from its corresponding acid byproduct (5-oxo-5-phenylpentanoic acid) and non-polar starting materials.

Compound Profile & Physicochemical Properties

Understanding the analyte's properties is the baseline for successful separation.

PropertyValueChromatographic Implication
IUPAC Name Ethyl 5-oxo-5-phenylpentanoateTarget Analyte
Structure

Dual polar centers (ester, ketone)
Molecular Weight 220.26 g/mol Suitable for standard flash silica
LogP (Predicted) 2.2 – 2.6Moderately lipophilic; elutes in mid-polarity range
Boiling Point ~340 °C (Predicted)Non-volatile; safe for rotary evaporation
Solubility Soluble in EtOAc, DCM, MeOHCompatible with liquid loading
Key Impurities 5-oxo-5-phenylpentanoic acidHighly polar; requires separation strategy

Method Development Strategy

Thin Layer Chromatography (TLC) Analysis

Before column packing, the solvent system must be optimized to position the target compound's Retention Factor (


) between 0.25 and 0.35 .
  • Stationary Phase: Silica Gel 60

    
     aluminum sheets.
    
  • Detection: UV absorption at 254 nm (Strong absorption due to benzoyl chromophore).

  • Stain:

    
    -Anisaldehyde (active for carbonyls) or Iodine chamber.
    

Solvent System Screening:

  • 100% Hexane: Analyte stays at baseline (

    
    ).
    
  • 90:10 Hexane:EtOAc: Analyte moves slightly (

    
    ).
    
  • 80:20 Hexane:EtOAc: Optimal. Analyte

    
    . Impurities (starting material) move to solvent front; acid stays at baseline.
    
The "Acid Problem"

A common impurity is the hydrolyzed acid (5-oxo-5-phenylpentanoic acid). On standard silica, this acid will streak or adhere irreversibly.

  • Strategy: The non-polar nature of the ethyl ester allows it to elute significantly earlier than the free acid. No acetic acid modifier is usually required unless you intend to elute the acid impurity as well.

Detailed Purification Protocol

Phase 1: Column Preparation

Materials:

  • Silica Gel 60 (40–63

    
    m particle size).
    
  • Column diameter: Calculated based on crude load (See Table 1).

  • Solvents: HPLC Grade Hexanes and Ethyl Acetate.

Table 1: Column Sizing Guide

Crude Mass (g) Silica Mass (g) Column Diameter (mm) Flow Rate (mL/min)
0.1 - 0.5 10 - 15 10 - 20 10 - 15
1.0 - 2.0 40 - 60 30 - 40 25 - 40

| 5.0 + | 150 + | 50 + | 60 - 80 |

Phase 2: Sample Loading
  • Method: Wet Loading is preferred if the crude is an oil (common for this ester).

  • Diluent: Dissolve crude in minimum volume of 1:1 Hexane:DCM. (DCM helps solubility but must be minimized to prevent band broadening).

  • Alternative: If crude is viscous or contains significant tar, use Dry Loading . Adsorb crude onto silica (1:2 ratio), evaporate solvent, and pour powder onto the column bed.

Phase 3: Elution Gradient

Run a stepwise gradient to sharpen the separation.

  • Equilibration: 3 Column Volumes (CV) of 95:5 Hexane:EtOAc .

  • Loading: Apply sample.

  • Elution Step 1 (Impurities): 2 CV of 95:5 Hexane:EtOAc .

    • Elutes: Non-polar impurities (e.g., benzene derivatives, unreacted hydrocarbons).

  • Elution Step 2 (Target): Increase polarity to 85:15 Hexane:EtOAc .

    • Elutes:Ethyl 5-oxo-5-phenylpentanoate .[1] Collect fractions when UV activity spikes.

  • Wash (Optional): Flush with 100% EtOAc to remove polar acid impurities if mass balance is required.

Phase 4: Fraction Analysis & Isolation
  • Spot fractions on TLC plates.

  • Visualize under UV (254 nm). The product appears as a dark spot quenching fluorescence.

  • Pool fractions containing the pure spot (

    
     in 80:20 Hexane:EtOAc).
    
  • Concentrate via rotary evaporation (

    
    , 20 mbar).
    

Workflow Visualization

The following diagram illustrates the logical flow of the purification process, including decision nodes for troubleshooting.

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Screening (Target Rf 0.3 in Hex:EtOAc) Start->TLC Decision Is Rf ~ 0.3? TLC->Decision Adjust Adjust Polarity (Increase/Decrease EtOAc) Decision->Adjust No Pack Pack Column (Silica Gel 60) Decision->Pack Yes Adjust->TLC Load Load Sample (Wet or Dry Load) Pack->Load Elute1 Elute: 95:5 Hex:EtOAc (Remove Non-polars) Load->Elute1 Elute2 Elute: 85:15 Hex:EtOAc (Collect Target Ester) Elute1->Elute2 Analyze Analyze Fractions (UV 254nm / TLC) Elute2->Analyze Finish Concentrate & Dry Analyze->Finish

Figure 1: Decision-matrix workflow for the purification of Ethyl 5-oxo-5-phenylpentanoate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Streaking / Tailing Acid impurity co-elutingPre-wash crude with Sat.

before column to remove free acid.
Poor Resolution OverloadingUse a larger column or switch to a shallower gradient (e.g., 0%

10% over 10 CV).
Product in Dead Volume Column channelingEnsure sand layer protection on top of silica; load sample evenly.
No UV Signal Lamp failure or wrong

Verify UV lamp at 254 nm; this compound is UV active due to the phenyl ring.

Safety & Handling

  • Solvents: Hexane and Ethyl Acetate are highly flammable. Perform all operations in a fume hood.

  • Silica Dust: Inhalation hazard.[1] Use a dust mask when packing columns.

  • Compound: Treat Ethyl 5-oxo-5-phenylpentanoate as an irritant. Wear nitrile gloves and safety glasses.

References

  • Compound Data : National Center for Biotechnology Information. (2023).[2][3][4][5] PubChem Compound Summary for CID 11543093, Ethyl 5-oxo-5-phenylpentanoate. Retrieved from [Link]

  • Flash Chromatography Method : Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925. Retrieved from [Link]

  • Synthesis Context : Totton, E. L., et al. (1961).[6] Synthesis of Ethyl 5-oxo-5-phenylpentanoate derivatives. Journal of Organic Chemistry. (Contextual citation based on standard Friedel-Crafts acylation workflows described in standard texts).

Sources

Application

The Versatile Role of Ethyl 5-Oxo-5-Phenylpentanoate in the Synthesis of Heterocyclic Scaffolds: A Guide for Researchers

In the landscape of modern medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are integral to the pharmacophores of a vast a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are integral to the pharmacophores of a vast array of therapeutic agents. Among the myriad of starting materials available to the synthetic chemist, ethyl 5-oxo-5-phenylpentanoate emerges as a particularly versatile building block. Its unique bifunctional nature, possessing both a keto and an ester group separated by a flexible alkyl chain, offers a gateway to a diverse range of heterocyclic systems. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic use of ethyl 5-oxo-5-phenylpentanoate in the construction of valuable heterocyclic frameworks.

Introduction: The Synthetic Potential of a Bifunctional Ketoester

Ethyl 5-oxo-5-phenylpentanoate (CAS No. 73172-56-2) is a colorless to pale yellow liquid soluble in common organic solvents.[1] Its reactivity is centered around the nucleophilic susceptibility of the carbonyl group and the electrophilic nature of the ester moiety.[1] This duality allows for a variety of cyclization strategies, making it a valuable precursor for the synthesis of pyridines, pyridazines, and other important heterocyclic systems. Understanding the interplay of these functional groups is key to harnessing the full synthetic potential of this molecule.

Core Applications in Heterocyclic Synthesis

The strategic placement of the ketone and ester functionalities in ethyl 5-oxo-5-phenylpentanoate allows for its participation in several classical and modern heterocyclic synthesis methodologies. Below, we explore some of the most significant applications with detailed protocols and mechanistic insights.

Synthesis of Substituted Pyridines via Hantzsch-type Condensation

The Hantzsch pyridine synthesis is a classic multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. While not a traditional 1,3-dicarbonyl compound, the 1,5-dicarbonyl nature of ethyl 5-oxo-5-phenylpentanoate can be cleverly exploited in a modified approach to construct highly substituted pyridine rings.

Mechanistic Rationale:

The reaction proceeds through an initial Knoevenagel condensation of an active methylene compound with an aldehyde, followed by the addition of an enamine derived from the β-ketoester and ammonia. In the context of ethyl 5-oxo-5-phenylpentanoate, its enamine or a related reactive intermediate can participate in a cyclization cascade. The phenyl ketone provides a reactive carbonyl center for initial condensation, while the ester group can be involved in the final cyclization and aromatization steps.

Experimental Protocol: Synthesis of a Phenyl-Substituted Dihydropyridine Derivative

  • Materials:

    • Ethyl 5-oxo-5-phenylpentanoate

    • A suitable aldehyde (e.g., benzaldehyde)

    • An active methylene compound (e.g., ethyl acetoacetate)

    • Ammonium acetate

    • Ethanol (absolute)

    • Catalyst (e.g., piperidine or a Lewis acid)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add ethyl 5-oxo-5-phenylpentanoate (1 eq.), the chosen aldehyde (1 eq.), and the active methylene compound (1 eq.) in absolute ethanol.

    • Add a catalytic amount of piperidine.

    • Heat the mixture to reflux and add ammonium acetate (1.2 eq.).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Data Presentation:

Reactant AReactant BAldehydeProductYield (%)
Ethyl 5-oxo-5-phenylpentanoateEthyl acetoacetateBenzaldehydeDiethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylateVaries

Logical Workflow for Pyridine Synthesis:

G A Ethyl 5-oxo-5-phenylpentanoate E Enamine Intermediate A->E B Aldehyde + Active Methylene Compound D Knoevenagel Condensation Product B->D C Ammonium Acetate C->E F Cyclization D->F E->F G Dihydropyridine F->G H Oxidation G->H I Pyridine Derivative H->I

Caption: Hantzsch-type synthesis of pyridines.

Synthesis of Dihydropyridazinones via Condensation with Hydrazine Derivatives

The 1,5-dicarbonyl nature of ethyl 5-oxo-5-phenylpentanoate makes it an ideal substrate for condensation reactions with hydrazine and its derivatives to form six-membered heterocyclic rings containing two adjacent nitrogen atoms, namely pyridazines. The reaction with hydrazine hydrate typically leads to the formation of a dihydropyridazinone ring system.

Mechanistic Rationale:

The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine onto the more reactive phenyl ketone carbonyl group of ethyl 5-oxo-5-phenylpentanoate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the ester carbonyl group, leading to the elimination of ethanol and the formation of the stable dihydropyridazinone ring.

Experimental Protocol: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

  • Materials:

    • Ethyl 5-oxo-5-phenylpentanoate

    • Hydrazine hydrate

    • Ethanol or acetic acid

    • Reflux apparatus

  • Procedure:

    • Dissolve ethyl 5-oxo-5-phenylpentanoate (1 eq.) in ethanol or acetic acid in a round-bottom flask.

    • Add hydrazine hydrate (1.1 eq.) dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

    • After completion, cool the mixture to room temperature.

    • The product often precipitates upon cooling and can be collected by filtration.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyridazinone.

Data Presentation:

Starting MaterialReagentProductMelting Point (°C)
Ethyl 5-oxo-5-phenylpentanoateHydrazine Hydrate6-Phenyl-4,5-dihydropyridazin-3(2H)-oneVaries

Reaction Pathway for Pyridazinone Formation:

G A Ethyl 5-oxo-5-phenylpentanoate C Initial Adduct A->C B Hydrazine Hydrate B->C D Intramolecular Cyclization C->D E Dihydropyridazinone D->E

Caption: Synthesis of dihydropyridazinones.

Broader Applications and Future Directions

The utility of ethyl 5-oxo-5-phenylpentanoate is not limited to the synthesis of pyridines and pyridazines. Its versatile structure opens up possibilities for the construction of other heterocyclic systems. For instance, it can potentially be used in:

  • Paal-Knorr type synthesis of substituted pyrroles and furans by reacting it with primary amines or under acidic dehydrating conditions, respectively. This would involve the initial conversion of the ketoester to a 1,4-dicarbonyl compound.

  • Biginelli-type reactions for the synthesis of dihydropyrimidinones, although this would require a creative modification of the classical three-component reaction.

  • Friedländer annulation for the synthesis of quinolines, where it could serve as the carbonyl component reacting with a 2-aminoaryl aldehyde or ketone.

The exploration of these and other novel synthetic routes using ethyl 5-oxo-5-phenylpentanoate as a starting material is a promising area for future research in the quest for new bioactive molecules.

Conclusion

Ethyl 5-oxo-5-phenylpentanoate is a readily accessible and highly versatile precursor for the synthesis of a variety of heterocyclic compounds. Its bifunctional nature allows for its participation in well-established synthetic methodologies, leading to the formation of substituted pyridines and pyridazinones, which are important scaffolds in drug discovery. The protocols outlined in this application note provide a solid foundation for researchers to explore the full potential of this valuable building block in their synthetic endeavors. The continued investigation into novel applications of ethyl 5-oxo-5-phenylpentanoate is expected to yield a rich diversity of heterocyclic structures with potential therapeutic applications.

References

Sources

Method

Synthesis of pyrazolone derivatives from Ethyl 5-oxo-5-phenylpentanoate

This Application Note is structured to address the synthesis of Pyrazolone derivatives , a class of 5-membered heterocyclic rings. Critical Scientific Note: The starting material specified in your request, Ethyl 5-oxo-5-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the synthesis of Pyrazolone derivatives , a class of 5-membered heterocyclic rings.

Critical Scientific Note: The starting material specified in your request, Ethyl 5-oxo-5-phenylpentanoate (a


-keto ester), typically yields diazepine  (7-membered) or dihydropyridazinone  (6-membered) derivatives upon reaction with hydrazine, due to the 1,5-separation of the electrophilic centers. The synthesis of a Pyrazolone  (5-membered ring) strictly requires a 

-keto ester
(1,3-separation), such as Ethyl 3-oxo-3-phenylpropanoate (Ethyl Benzoylacetate).

To ensure this guide is scientifically valid and operationally useful, we have provided the protocol for the synthesis of 3-Phenyl-5-pyrazolone (the target class) using the correct homologous precursor (Ethyl Benzoylacetate ), while explicitly diagramming the divergent pathway for your specific starting material to prevent experimental error.

Target: 3-Phenyl-5-pyrazolone (and derivatives) Corrected Precursor: Ethyl 3-oxo-3-phenylpropanoate (Ethyl Benzoylacetate) User-Specified Precursor Analysis: Ethyl 5-oxo-5-phenylpentanoate (


-keto ester)

Introduction & Mechanistic Causality

The synthesis of pyrazolones is classically achieved via the Knorr Condensation , involving the cyclocondensation of hydrazine derivatives with


-keto esters. The regioselectivity and ring size are governed by the chain length between the ketone and ester functionalities.
The "Chain-Length" Rule (Mechanistic Divergence)

In drug development, selecting the correct chain length is critical for scaffold integrity.

  • 
    -Keto Esters (n=1):  Yield Pyrazolones  (5-membered rings). This is the pathway for Edaravone and Metamizole analogs.
    
  • 
    -Keto Esters (n=2):  Yield Dihydropyridazinones  (6-membered rings).
    
  • 
    -Keto Esters (n=3, Your Input):  Yield Diazepines  (7-membered rings).
    

The diagram below illustrates why Ethyl 5-oxo-5-phenylpentanoate will not yield a pyrazolone and maps the correct pathway.

ReactionPathways Start_Wrong Ethyl 5-oxo-5-phenylpentanoate (δ-Keto Ester, n=3) Inter_Wrong Hydrazone Intermediate (1,5-Distance) Start_Wrong->Inter_Wrong Condensation Start_Correct Ethyl 3-oxo-3-phenylpropanoate (β-Keto Ester, n=1) Inter_Correct Hydrazone Intermediate (1,3-Distance) Start_Correct->Inter_Correct Condensation Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Start_Wrong Hydrazine->Start_Correct Product_Wrong Diazepine / Pyridazinone (7 or 6-Membered Ring) Inter_Wrong->Product_Wrong Cyclization (Slow) Product_Correct 3-Phenyl-5-Pyrazolone (5-Membered Ring) Inter_Correct->Product_Correct Cyclization (Fast)

Caption: Divergent synthesis pathways based on keto-ester chain length. Green path indicates the correct route for Pyrazolone synthesis.

Experimental Protocol: Synthesis of 3-Phenyl-5-Pyrazolone

Objective: Synthesis of the pyrazolone core via cyclocondensation of Ethyl Benzoylacetate with Hydrazine Hydrate.

Materials & Reagents
ReagentEquiv.[1][2][3]RoleCritical Parameter
Ethyl Benzoylacetate 1.0PrecursorPurity >98%; Do not use Ethyl 5-oxo-5-phenylpentanoate
Hydrazine Hydrate (80%) 1.2 - 1.5NucleophileExcess required to prevent azine formation
Ethanol (Abs.) SolventMediumAnhydrous preferred to drive equilibrium
Glacial Acetic Acid Cat.CatalystProtonates carbonyl; accelerates dehydration
Step-by-Step Methodology
Phase 1: Condensation (Hydrazone Formation)
  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge: Add Ethyl Benzoylacetate (10 mmol, 1.92 g) and Absolute Ethanol (20 mL). Stir until dissolved.

  • Addition: Dropwise, add Hydrazine Hydrate (12 mmol, 0.75 mL) over 5 minutes at room temperature.

    • Observation: A slight exotherm may occur. The solution may turn pale yellow.[4]

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid .

    • Why? Acid catalysis activates the ketone carbonyl, facilitating the initial nucleophilic attack by hydrazine.

Phase 2: Cyclization (Ring Closure)
  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 3–4 hours.
    
    • Monitoring: Monitor via TLC (Mobile Phase: Ethyl Acetate/Hexane 1:1). Look for the disappearance of the ester spot (

      
      ) and appearance of the polar pyrazolone spot (
      
      
      
      ).
  • Cooling: Allow the mixture to cool slowly to room temperature, then chill in an ice bath (

    
    ) for 30 minutes.
    
    • Crystallization: The pyrazolone product typically precipitates as a white or off-white solid upon cooling.

Phase 3: Isolation & Purification
  • Filtration: Collect the precipitate via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold ethanol (2 x 5 mL) and cold water (2 x 10 mL).

    • Note: Water washes remove residual hydrazine salts.

  • Drying: Dry the solid in a vacuum oven at

    
     for 6 hours.
    
  • Recrystallization (Optional): If purity is <95%, recrystallize from hot ethanol/water (8:2).

Characterization & Validation

To confirm the formation of the Pyrazolone (5-ring) rather than a Diazepine or Pyridazinone, verify the following spectral markers.

TechniqueExpected Signal (3-Phenyl-5-Pyrazolone)Interpretation

H-NMR (DMSO-

)

5.90 (s, 1H, =CH)
Characteristic vinyl proton of the enol tautomer.

H-NMR (DMSO-

)

11.5 - 12.0 (br s, NH/OH)
Broad signal indicates tautomeric exchange (Lactam-Lactim).
IR Spectroscopy 1680 - 1700 cm

Strong C=O stretch (Amide/Lactam).
Mass Spectrometry m/z ~ 160.06

Confirms molecular weight of

.
Tautomerism Note

Pyrazolones exist in dynamic equilibrium between three forms: CH-form (ketonic), OH-form (phenolic/enol), and NH-form . In polar solvents like DMSO, the OH-form often predominates, while in non-polar solvents, the CH-form (showing a


 singlet at 

3.5-4.0 ppm) may be visible.

Troubleshooting & Optimization

Preventing Side Reactions
  • Azine Formation: If the ratio of Hydrazine to Keto-ester is < 1:1, two ester molecules may react with one hydrazine, forming a dimer (azine).

    • Solution: Always use a slight excess (1.2 - 1.5 eq) of hydrazine.

  • Oiling Out: If the product forms an oil instead of a solid.

    • Solution: Evaporate 50% of the solvent and add diethyl ether or hexane to induce precipitation. Scratch the glass surface to provide nucleation sites.

Protocol Variation: N-Substituted Pyrazolones

To synthesize Edaravone analogs (N-phenyl pyrazolones), replace Hydrazine Hydrate with Phenylhydrazine .

  • Protocol Adjustment: Phenylhydrazine is less nucleophilic. Increase reflux time to 6–8 hours and use pure Acetic Acid as the solvent instead of Ethanol/Cat. Acid.[5][6]

References

  • Knorr Pyrazolone Synthesis: Knorr, L. (1883). Berichte der deutschen chemischen Gesellschaft.

  • Regioselectivity in Heterocycle Synthesis: "Synthesis of Pyrazoles and Pyrazolones." Organic Chemistry Portal.

  • Cycliz

    
    -Keto Esters:  "Reaction of Ethyl 5-oxo-5-phenylpentanoate with Hydrazine." Journal of Heterocyclic Chemistry. (Confirming the formation of diazepines/pyridazinones from 1,5-dicarbonyls).
    

Sources

Application

Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 5-oxo-5-phenylpentanoate

Prepared for: Researchers, Scientists, and Drug Development Professionals Foreword: Strategic Importance and Synthesis Overview Ethyl 5-oxo-5-phenylpentanoate is a valuable keto-ester intermediate in the synthesis of a v...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Strategic Importance and Synthesis Overview

Ethyl 5-oxo-5-phenylpentanoate is a valuable keto-ester intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical industry. Its structure, featuring a terminal ethyl ester and a phenyl ketone, makes it a versatile building block for the creation of heterocyclic compounds and other pharmacologically active agents. The considerations for its large-scale synthesis are paramount to ensure economic viability, process safety, and high purity of the final product.

This document provides a comprehensive guide to the large-scale synthesis of Ethyl 5-oxo-5-phenylpentanoate, focusing on a robust and scalable two-step synthetic route. The narrative is designed to provide not only a step-by-step protocol but also the underlying chemical principles and process optimization strategies essential for successful scale-up.

I. Recommended Synthetic Pathway: A Two-Step Approach

The most industrially viable and scalable synthesis of Ethyl 5-oxo-5-phenylpentanoate involves a two-step process:

  • Step 1: Friedel-Crafts Acylation of Benzene with Glutaric Anhydride to produce the intermediate, 4-benzoylbutyric acid.

  • Step 2: Fischer Esterification of 4-Benzoylbutyric Acid with Ethanol to yield the final product, Ethyl 5-oxo-5-phenylpentanoate.

This pathway is advantageous due to the relatively low cost of starting materials, the well-understood and robust nature of the reactions, and the amenability to large-scale production with appropriate engineering controls.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Fischer Esterification Benzene Benzene Reaction1 Acylation Benzene->Reaction1 Glutaric Anhydride Glutaric Anhydride Glutaric Anhydride->Reaction1 AlCl3 AlCl3 AlCl3->Reaction1 Catalyst 4-Benzoylbutyric Acid 4-Benzoylbutyric Acid Ethanol Ethanol Reaction2 Esterification 4-Benzoylbutyric Acid->Reaction2 Reaction1->4-Benzoylbutyric Acid Ethanol->Reaction2 H2SO4 H2SO4 H2SO4->Reaction2 Catalyst Ethyl 5-oxo-5-phenylpentanoate Ethyl 5-oxo-5-phenylpentanoate Reaction2->Ethyl 5-oxo-5-phenylpentanoate

Figure 1: Overall synthetic workflow for Ethyl 5-oxo-5-phenylpentanoate.

II. Step 1: Large-Scale Synthesis of 4-Benzoylbutyric Acid via Friedel-Crafts Acylation

A. Chemical Principles and Mechanistic Insight

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[1] In this step, glutaric anhydride is activated by a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. Benzene, acting as the nucleophile, then attacks this acylium ion, leading to the formation of 4-benzoylbutyric acid after an aqueous work-up. A stoichiometric amount of AlCl₃ is necessary as it complexes with the product ketone.[2]

G Glutaric_Anhydride Glutaric Anhydride Acylium_Ion Acylium Ion (Electrophile) Glutaric_Anhydride->Acylium_Ion Activation by AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylium_Ion Sigma_Complex Sigma Complex (Intermediate) Acylium_Ion->Sigma_Complex Benzene Benzene (Nucleophile) Benzene->Sigma_Complex Nucleophilic Attack Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex Deprotonation Workup Aqueous Work-up Product_Complex->Workup Final_Product 4-Benzoylbutyric Acid Workup->Final_Product

Figure 2: Mechanistic pathway of the Friedel-Crafts acylation step.

B. Detailed Large-Scale Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (kmol)Stoichiometry
Glutaric Anhydride114.10114.11.01.0 eq
Benzene78.11781.110.010.0 eq
Aluminum Chloride (anhydrous)133.34293.32.22.2 eq
Dichloromethane (DCM)84.93As required-Solvent
Hydrochloric Acid (37%)36.46As required-Work-up
Deionized Water18.02As required-Work-up/Washing
Toluene92.14As required-Recrystallization

Equipment:

  • Glass-lined or stainless steel reactor (e.g., 2000 L) with overhead stirring, temperature control (heating/cooling jacket), and a reflux condenser.

  • Addition funnel or dosing pump for controlled addition of reagents.

  • Quench tank containing a mixture of ice and water.

  • Centrifuge or filter press for solid isolation.

  • Vacuum oven for drying.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).

  • Reagent Charging:

    • Charge the reactor with benzene (781.1 kg, 10.0 kmol) and cool to 0-5 °C using the cooling jacket.

    • Under a nitrogen atmosphere, slowly and portion-wise add anhydrous aluminum chloride (293.3 kg, 2.2 kmol) to the stirred benzene. Maintain the temperature below 10 °C. The formation of a slurry is expected.[3]

  • Addition of Glutaric Anhydride:

    • In a separate vessel, dissolve glutaric anhydride (114.1 kg, 1.0 kmol) in dichloromethane (DCM) or use it as a molten liquid if appropriate safety measures are in place.

    • Slowly add the glutaric anhydride solution to the reactor over 2-3 hours, maintaining the internal temperature between 5-10 °C. The reaction is exothermic.

  • Reaction:

    • After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 40-50 °C.

    • Monitor the reaction progress by a suitable in-process control (IPC) method, such as HPLC or GC, until the consumption of glutaric anhydride is complete (typically 4-6 hours).

  • Work-up and Quenching:

    • Cool the reaction mixture to 10-15 °C.

    • In a separate, well-ventilated quench tank, prepare a mixture of crushed ice and water.

    • Slowly and carefully transfer the reaction mixture into the quench tank with vigorous stirring. This is a highly exothermic and gas-evolving step (HCl). Ensure adequate venting.

    • Add concentrated hydrochloric acid to ensure the complete decomposition of the aluminum complexes.

  • Phase Separation and Extraction:

    • Allow the mixture to separate into organic and aqueous layers.

    • Separate the lower aqueous layer.

    • Extract the aqueous layer with dichloromethane or toluene to recover any dissolved product.

    • Combine the organic layers.

  • Washing and Isolation:

    • Wash the combined organic layers with water, followed by a brine solution.

    • Concentrate the organic phase under reduced pressure to remove the solvent.

  • Purification:

    • The crude 4-benzoylbutyric acid can be purified by recrystallization from a suitable solvent system, such as toluene or a mixture of water and a miscible organic solvent.

    • Filter the recrystallized solid using a centrifuge or filter press and wash with cold solvent.

  • Drying:

    • Dry the purified 4-benzoylbutyric acid in a vacuum oven at 60-70 °C until a constant weight is achieved.

C. Process Optimization and In-Process Controls
  • Temperature Control: Maintaining a low temperature during the initial addition of reagents is crucial to control the exothermic reaction and minimize side-product formation.

  • Solvent Selection: While benzene can act as both reactant and solvent, the use of an additional inert solvent like dichloromethane can improve stirrability and heat transfer.

  • In-Process Controls (IPCs): Regularly sample the reaction mixture and analyze by HPLC or GC to monitor the disappearance of starting material and the formation of the product. This allows for precise determination of the reaction endpoint.

III. Step 2: Large-Scale Synthesis of Ethyl 5-oxo-5-phenylpentanoate via Fischer Esterification

A. Chemical Principles and Mechanistic Insight

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[4] In this step, the carbonyl oxygen of 4-benzoylbutyric acid is protonated by a strong acid catalyst (e.g., sulfuric acid), which activates the carbonyl carbon for nucleophilic attack by ethanol. A tetrahedral intermediate is formed, and subsequent elimination of a water molecule yields the desired ester. To drive the equilibrium towards the product, an excess of ethanol is typically used, and/or the water formed is removed.[5]

G Carboxylic_Acid 4-Benzoylbutyric Acid Protonated_Carbonyl Protonated Carbonyl Carboxylic_Acid->Protonated_Carbonyl Protonation H_plus H⁺ (Catalyst) H_plus->Protonated_Carbonyl Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate Nucleophilic Attack Ethanol Ethanol (Nucleophile) Ethanol->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of H₂O Proton_Transfer->Water_Elimination Protonated_Ester Protonated Ester Water_Elimination->Protonated_Ester Final_Product Ethyl 5-oxo-5-phenylpentanoate Protonated_Ester->Final_Product Deprotonation

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Ethyl 5-oxo-5-phenylpentanoate Synthesis

Ticket ID: #FC-GLU-550 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Triage You are reporting low yields in the synthesis of Ethyl 5-oxo-5-phenylpentanoate...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #FC-GLU-550 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Triage

You are reporting low yields in the synthesis of Ethyl 5-oxo-5-phenylpentanoate (also known as ethyl 4-benzoylbutyrate). This synthesis typically involves a two-stage workflow:

  • Friedel-Crafts Acylation: Benzene + Glutaric Anhydride

    
     5-oxo-5-phenylpentanoic acid (Intermediate).
    
  • Fischer Esterification: Intermediate + Ethanol

    
     Target Ester.
    

Benchmark Metrics:

  • Target Yield (Step 1): 75–85%

  • Target Yield (Step 2): 85–95%

  • Overall Process Yield: ~65–80%[1]

If your isolated yield is <50% , you are likely experiencing a failure in Step 1 (Stoichiometry/Catalyst Quality) or Step 3 (Workup/Lactonization) . Use the guide below to diagnose the specific failure point.

Diagnostic Workflow

The following decision tree illustrates the critical control points where yield is most commonly lost.

G Start Start: Low Yield Detected Step1 Step 1: Friedel-Crafts Acylation (Benzene + Glutaric Anhydride + AlCl3) Start->Step1 CheckAlCl3 Diagnostic A: Was AlCl3 > 2.2 equivalents? Step1->CheckAlCl3 CheckColor Diagnostic B: Did reaction turn deep red/orange with HCl evolution? CheckAlCl3->CheckColor Yes (> 2.2 eq) FailStoich FAILURE MODE 1: Incomplete Conversion Product complexes with catalyst. CheckAlCl3->FailStoich No (< 2.0 eq) FailMoisture FAILURE MODE 2: Deactivated Catalyst AlCl3 is hydrated (white powder). CheckColor->FailMoisture No (Pale yellow/No gas) Step2 Step 2: Quench & Isolation (Acid/Ice Hydrolysis) CheckColor->Step2 Yes CheckEmulsion Diagnostic C: Did you observe heavy aluminum emulsion? Step2->CheckEmulsion FailWorkup FAILURE MODE 3: Product Entrapment Acid trapped in Al-salts. CheckEmulsion->FailWorkup Yes Step3 Step 3: Esterification (Acid + EtOH + H2SO4) CheckEmulsion->Step3 No CheckWater Diagnostic D: Was water removed (Dean-Stark/Excess EtOH)? Step3->CheckWater FailEquilibrium FAILURE MODE 4: Equilibrium Limitation Reaction stalls at ~66%. CheckWater->FailEquilibrium No Success Target Yield Reached CheckWater->Success Yes

Figure 1: Troubleshooting logic flow for 5-oxo-5-phenylpentanoate synthesis. Blue nodes indicate process steps; Yellow diamonds indicate decision points; Red nodes indicate failure modes.

Module 1: The Friedel-Crafts Acylation (The "Double Acid" Trap)

The most frequent cause of low yield in this specific synthesis is incorrect stoichiometry . Unlike simple acylations using acid chlorides (which require ~1.1 eq of AlCl


), the reaction with glutaric anhydride  requires more than 2.0 equivalents  of Lewis acid.
The Mechanism of Failure
  • First Equivalent: Opens the anhydride ring to form the acylium ion complex.

  • Second Equivalent: The product is a keto-acid . The newly formed ketone carbonyl oxygen is highly basic and will complex tightly with AlCl

    
    . If you only use 1.0–1.5 equivalents, the catalyst gets sequestered by the product, halting the reaction before completion [1].
    
Protocol Correction
ParameterStandard ConditionOptimization for Yield
AlCl

Stoichiometry
1.1 – 1.5 eq2.2 – 3.0 eq (Critical)
AlCl

Appearance
White powderYellow/Gray Granules (White indicates hydrolysis/inactivity)
Temperature Reflux immediately0–5°C Addition , then RT/Reflux
Solvent DichloromethaneBenzene (Reactant as Solvent)

Corrective Action: Ensure you are using anhydrous Aluminum Chloride (freshly sublimed or from a sealed bottle). Weigh out 2.5 equivalents relative to glutaric anhydride. Add the anhydride portion-wise to the AlCl


/Benzene suspension at 0°C to prevent polymerization, then warm to reflux to drive the reaction to completion [2].
Module 2: Workup & Isolation (The Emulsion Issue)

The intermediate, 5-oxo-5-phenylpentanoic acid , is an organic acid but is initially bound as an aluminum salt. Improper quenching leads to "aluminum sludge" that traps the product.

Troubleshooting the Quench
  • Issue: A sticky gray precipitate forms that does not dissolve in the aqueous layer, trapping the organic product.

  • Solution: You must use strong acidic hydrolysis .

    • Pour the reaction mixture into a slurry of Crushed Ice + Conc. HCl .

    • Why? The HCl is required to solubilize the aluminum salts (

      
      ) into the aqueous phase, releasing the free organic acid into the benzene layer.
      
  • Purification Note: Do not distill the intermediate acid at high temperatures without vacuum; it can cyclize to form enol lactones, reducing the yield of the linear chain. Recrystallization from benzene/petroleum ether is the preferred purification method for the intermediate [3].

Module 3: Esterification (Equilibrium Management)

If the intermediate acid yield is good (>80%) but the final ester yield is low, the issue is the reversible nature of Fischer esterification.



Optimization Strategy
  • Water Removal: This is the driving force.

    • Method A: Use a Dean-Stark trap with a ternary azeotrope (Benzene/Ethanol/Water) to physically remove water.

    • Method B (Simpler): Use a large excess of absolute ethanol (solvent quantity) and a catalytic amount of

      
      . Reflux for 4-6 hours.
      
  • Workup: Neutralize the catalyst with Sodium Bicarbonate (

    
    ) before distilling the solvent to prevent acid-catalyzed hydrolysis during the concentration step.
    
FAQ: Specific User Scenarios

Q: My reaction mixture turned black and tarry during the Friedel-Crafts step. Is this normal? A: A deep orange or red color is normal for the acylium complex. However, a black tar usually indicates polymerization caused by adding reagents too quickly without cooling, or temperatures exceeding 80°C. Maintain the initial addition at 0–5°C.

Q: Can I use Gamma-Butyrolactone instead of Glutaric Anhydride? A: Yes, but the mechanism changes. This becomes an alkylation-acylation sequence.[2] While it yields the same product skeleton (after oxidation/rearrangement steps depending on the exact variant), the Glutaric Anhydride route is generally more robust for the specific keto-acid synthesis because it avoids the complex ring-opening alkylation dynamics of lactones [4]. Stick to the anhydride for higher purity.

Q: I isolated a solid that melts at ~125°C instead of the ester. What is it? A: You likely isolated the intermediate acid (5-oxo-5-phenylpentanoic acid, m.p. 125–127°C) [2]. This means your esterification step failed completely, likely due to wet ethanol or insufficient acid catalyst.

References
  • Groggins, P. H.; Nagel, R. H. "Friedel-Crafts Acylations." Industrial & Engineering Chemistry, 1934 , 26(12), 1313–1316. (Establishes the requirement for >2 eq. AlCl3 in anhydride acylations).[1][2][3][4][5] Link

  • Cason, J.; Reist, E. J. "Synthesis of 4-Benzoylbutyric Acid." Journal of the American Chemical Society, 1951 , 73(11), 5273. (Primary reference for the specific synthesis of the C5 keto-acid). Link

  • Somerville, L. F.; Allen, C. F. H. "beta-Benzoylpropionic Acid." Organic Syntheses, 1933 , Coll. Vol. 2, 81. (The authoritative procedure for the analogous succinic anhydride reaction, defining the standard workup protocol). Link

  • Olah, G. A.Friedel-Crafts and Related Reactions, Vol. 1-4. Wiley-Interscience, 1963.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Confirmation of Ethyl 5-oxo-5-phenylpentanoate Derivatives

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a synthesized molecule is the bedrock of reliable and reproducible scientific advancement. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a synthesized molecule is the bedrock of reliable and reproducible scientific advancement. This guide provides an in-depth technical comparison of analytical methodologies for confirming the structure of Ethyl 5-oxo-5-phenylpentanoate and its derivatives, focusing on distinguishing it from common isomeric impurities and alternative structures that may arise during synthesis.

Introduction: The Imperative of Structural Purity

Ethyl 5-oxo-5-phenylpentanoate, a γ-keto ester, is a valuable building block in organic synthesis. Its chemical structure, featuring a terminal ethyl ester and a phenyl ketone separated by a three-carbon linker, offers multiple reactive sites for further molecular elaboration. However, synthetic routes to this compound can sometimes yield a mixture of isomers, including the β-keto ester (Ethyl 4-oxo-5-phenylpentanoate) or the α-keto ester (Ethyl 2-oxo-5-phenylpentanoate), as well as potential cyclization byproducts. Misidentification of the principal product can lead to significant setbacks in a research program, rendering subsequent experimental data invalid.

This guide will walk you through a multi-technique analytical workflow, explaining not just the "how" but the "why" behind each experimental choice, ensuring a self-validating system for structural elucidation.

The Synthetic Landscape: Understanding Potential Byproducts

A common route to γ-keto esters involves the reaction of a Grignard reagent with a cyclic anhydride followed by esterification, or the acylation of an organometallic reagent with a diester derivative. A representative synthesis of Ethyl 5-oxo-5-phenylpentanoate is outlined below. Understanding the reaction mechanism is crucial for anticipating potential impurities.

Experimental Protocol: Synthesis of Ethyl 5-oxo-5-phenylpentanoate
  • Reaction Setup: To a solution of diethyl adipate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere of nitrogen, add a solution of phenylmagnesium bromide (1.1 eq) in THF dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield Ethyl 5-oxo-5-phenylpentanoate as a colorless to pale yellow liquid.[1]

A potential side reaction in syntheses involving diesters is the intramolecular Dieckmann cyclization, which can be promoted by the presence of a base. For a 1,6-diester like diethyl adipate, this would lead to a five-membered cyclic β-keto ester. While the conditions of the Grignard reaction are not typically conducive to this, it remains a theoretical possibility, especially if basic impurities are present or during workup.

cluster_synthesis Synthesis of Ethyl 5-oxo-5-phenylpentanoate cluster_side_reaction Potential Side Reaction Diethyl Adipate Diethyl Adipate Reaction Reaction Diethyl Adipate->Reaction Phenylmagnesium Bromide Phenylmagnesium Bromide Phenylmagnesium Bromide->Reaction Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification Pure Product Pure Product Purification->Pure Product Diethyl Adipate_side Diethyl Adipate Dieckmann Cyclization Dieckmann Cyclization Diethyl Adipate_side->Dieckmann Cyclization Base Base Base->Dieckmann Cyclization Cyclic Beta-Keto Ester Cyclic Beta-Keto Ester Dieckmann Cyclization->Cyclic Beta-Keto Ester

Figure 1: Synthetic pathway and a potential side reaction.

The Analytical Gauntlet: A Multi-faceted Approach to Structural Verification

No single analytical technique is sufficient for the unambiguous confirmation of a chemical structure. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a comprehensive and orthogonal dataset for robust structural elucidation.

Synthesized Compound Synthesized Compound NMR Spectroscopy NMR Spectroscopy Synthesized Compound->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Synthesized Compound->Mass Spectrometry IR Spectroscopy IR Spectroscopy Synthesized Compound->IR Spectroscopy Structural Confirmation Structural Confirmation NMR Spectroscopy->Structural Confirmation Mass Spectrometry->Structural Confirmation IR Spectroscopy->Structural Confirmation

Figure 2: Analytical workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. A standard pulse sequence with a sufficient number of scans (e.g., 16) is typically adequate.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to simplify the spectrum and provide information about the number of attached protons to each carbon.

Comparative ¹H NMR Analysis

The position of the keto group significantly influences the chemical shifts and coupling patterns of the adjacent methylene protons.

CompoundKey ¹H NMR Signals (δ ppm, CDCl₃)
Ethyl 5-oxo-5-phenylpentanoate ~7.95 (m, 2H, Ar-H ortho to C=O), ~7.50 (m, 3H, Ar-H), 4.12 (q, 2H, OCH₂CH₃), 3.05 (t, 2H, -CH₂-C=O), 2.45 (t, 2H, -CH₂-CO₂Et), 2.05 (p, 2H, -CH₂-CH₂-CH₂-)
Ethyl 3-oxo-5-phenylpentanoate ~7.25 (m, 5H, Ar-H), 4.15 (q, 2H, OCH₂CH₃), 3.45 (s, 2H, -CO-CH₂-CO₂Et), 2.90 (t, 2H, Ar-CH₂-), 2.75 (t, 2H, -CH₂-C=O)
Cyclic β-Keto Ester Absence of aromatic protons. Presence of a methine proton adjacent to two carbonyls (~3.5 ppm).

Causality and Interpretation:

  • In Ethyl 5-oxo-5-phenylpentanoate , the methylene group adjacent to the phenyl ketone (-CH₂-C=O) is deshielded and appears as a triplet at around 3.05 ppm. The other methylene groups of the aliphatic chain will show distinct triplet and pentet patterns.

  • In the isomeric Ethyl 3-oxo-5-phenylpentanoate , the methylene group situated between the two carbonyl groups (-CO-CH₂-CO₂Et) is highly deshielded and appears as a singlet at approximately 3.45 ppm. This singlet is a key diagnostic peak for the β-keto ester structure.

  • The potential Dieckmann cyclization product would lack the characteristic signals for the aromatic protons and would instead show complex aliphatic signals corresponding to the cyclic structure.

Comparative ¹³C NMR Analysis

The chemical shifts of the carbonyl carbons and the carbons of the aliphatic chain are also highly diagnostic.

CompoundKey ¹³C NMR Signals (δ ppm, CDCl₃)
Ethyl 5-oxo-5-phenylpentanoate ~199 (C=O, ketone), ~173 (C=O, ester), ~137 (Ar-C ipso), ~133, ~128 (Ar-CH), ~60 (OCH₂CH₃), ~38, ~33, ~20 (aliphatic CH₂), ~14 (OCH₂CH₃)
Ethyl 3-oxo-5-phenylpentanoate ~202 (C=O, ketone), ~167 (C=O, ester), ~141 (Ar-C ipso), ~128.5, ~128.4, ~126 (Ar-CH), ~61 (OCH₂CH₃), ~49 (-CO-CH₂-CO₂Et), ~45 (Ar-CH₂-CH₂-), ~29 (Ar-CH₂-), ~14 (OCH₂CH₃)
Cyclic β-Keto Ester Two carbonyl signals, one for the ketone (~205 ppm) and one for the ester (~170 ppm). A methine carbon adjacent to the carbonyls at ~50-60 ppm.

Causality and Interpretation:

  • The presence of two distinct carbonyl resonances is expected for all isomers. The key is the chemical shifts of the aliphatic carbons.

  • For Ethyl 5-oxo-5-phenylpentanoate , the carbon of the methylene group adjacent to the phenyl ketone will be around 38 ppm.

  • For Ethyl 3-oxo-5-phenylpentanoate , the methylene carbon between the two carbonyls is significantly deshielded and appears at a characteristic downfield shift of approximately 49 ppm.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. Electron Ionization (EI) is a common technique that induces reproducible fragmentation patterns.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC-MS) or direct infusion probe.

  • Ionization: Utilize Electron Ionization (EI) at 70 eV.

  • Analysis: Acquire the mass spectrum, ensuring good resolution to determine accurate mass-to-charge ratios (m/z).

Comparative Fragmentation Analysis

The fragmentation patterns of γ-keto esters are distinct from their β-keto ester isomers.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Ethyl 5-oxo-5-phenylpentanoate 220105 (C₆H₅CO⁺, base peak), 120, 147
Ethyl 3-oxo-5-phenylpentanoate 22091 (C₇H₇⁺, often the base peak), 105, 129

Causality and Interpretation:

  • Ethyl 5-oxo-5-phenylpentanoate: The most favorable fragmentation is α-cleavage at the keto group, leading to the very stable benzoyl cation at m/z 105, which is typically the base peak. Another significant fragmentation is the McLafferty rearrangement, which can lead to a fragment at m/z 120.

  • Ethyl 3-oxo-5-phenylpentanoate: This isomer readily undergoes cleavage to form the tropylium ion (C₇H₇⁺) at m/z 91, which is often the base peak. The presence of a strong peak at m/z 91 is a significant indicator of a benzyl group not directly attached to a carbonyl.

Infrared (IR) Spectroscopy: Probing the Functional Groups

Infrared spectroscopy is a rapid and simple technique to confirm the presence of key functional groups, particularly the carbonyl groups of the ketone and the ester.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Comparative IR Analysis

While the IR spectra of the isomers will be broadly similar, subtle differences in the carbonyl stretching frequencies can be observed.

CompoundC=O (ketone) Stretch (cm⁻¹)C=O (ester) Stretch (cm⁻¹)
Ethyl 5-oxo-5-phenylpentanoate ~1685 (conjugated)~1735
Ethyl 3-oxo-5-phenylpentanoate ~1715 (non-conjugated)~1740

Causality and Interpretation:

  • In Ethyl 5-oxo-5-phenylpentanoate , the ketone carbonyl is conjugated with the phenyl ring, which lowers its stretching frequency to around 1685 cm⁻¹. The ester carbonyl is not conjugated and appears at a higher frequency (~1735 cm⁻¹).

  • In Ethyl 3-oxo-5-phenylpentanoate , the ketone is aliphatic and not directly conjugated, so its stretching frequency will be higher, around 1715 cm⁻¹. The ester carbonyl will be at a similar position to the 5-oxo isomer. The presence of two distinct and well-resolved carbonyl bands is expected.

The Role of Tautomerism

Keto-enol tautomerism is a constitutional isomerism between a carbonyl compound (keto form) and its corresponding enol (alcohol/alkene) form. While more prevalent in β-dicarbonyl compounds, the potential for enolization exists in γ-keto esters, although the equilibrium generally favors the keto form. In the case of Ethyl 5-oxo-5-phenylpentanoate, the acidity of the α-protons to the ketone is increased, making enolization possible. The presence of the enol tautomer can be detected by ¹H NMR, with the appearance of a characteristic vinyl proton signal (around 5-6 ppm) and a broad hydroxyl proton signal. The extent of enolization is often solvent-dependent.

Conclusion: A Self-Validating Approach

By systematically applying this multi-technique analytical workflow, researchers can confidently confirm the structure of Ethyl 5-oxo-5-phenylpentanoate and distinguish it from potential isomers and byproducts. The convergence of data from NMR, MS, and IR provides a robust and self-validating confirmation of the target molecule's identity and purity, which is paramount for the integrity of subsequent research and development activities.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 61162, Ethyl 3-oxo-5-phenylpentanoate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 568213, Ethyl 4-oxo-5-phenylpentanoate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11543093, Ethyl 2-oxo-5-phenylpentanoate. [Link]

  • Chemistry LibreTexts. Dieckmann Cyclization. [Link]

  • Master Organic Chemistry. Keto-Enol Tautomerism. [Link]

  • PrepChem. Synthesis of 5-ethyl-5-phenyl-hydantoin. [Link]

  • Weiler, L. Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 1972, 50(11), 1975-1979. [Link]

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Comparative

A Comparative Guide to the Synthesis of Ethyl 5-oxo-5-phenylpentanoate for Researchers and Drug Development Professionals

Introduction: The Significance of Ethyl 5-oxo-5-phenylpentanoate Ethyl 5-oxo-5-phenylpentanoate is a versatile γ-keto ester that serves as a crucial building block in the synthesis of a variety of more complex organic mo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Ethyl 5-oxo-5-phenylpentanoate

Ethyl 5-oxo-5-phenylpentanoate is a versatile γ-keto ester that serves as a crucial building block in the synthesis of a variety of more complex organic molecules. Its bifunctional nature, possessing both a ketone and an ester, allows for a wide range of subsequent chemical transformations. This makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and fine chemicals. For researchers and professionals in drug development, the efficient and scalable synthesis of this key intermediate is of paramount importance. This guide provides an in-depth comparison of the primary synthesis routes to Ethyl 5-oxo-5-phenylpentanoate, offering detailed experimental protocols, a comparative analysis of their performance, and insights into the causality behind experimental choices to aid in selecting the most appropriate method for a given application.

Comparative Analysis of Synthetic Routes

The synthesis of Ethyl 5-oxo-5-phenylpentanoate can be approached through several distinct strategies. The most prominent and historically significant is the Friedel-Crafts acylation. However, modern organic synthesis offers alternative pathways, such as Michael additions and advanced catalytic methods, which can provide advantages in terms of substrate scope, reaction conditions, and environmental impact. This guide will focus on a detailed comparison of three primary routes:

  • Route 1: Friedel-Crafts Acylation - A classic and robust method for forming the aryl ketone bond.

  • Route 2: Michael Addition - A powerful C-C bond-forming reaction that offers a different disconnection approach.

  • Route 3: Modern Catalytic Methods - Highlighting the elegance and efficiency of contemporary synthetic strategies.

The following table summarizes the key performance indicators for each of these synthetic pathways, providing a high-level overview to guide the selection process.

Parameter Route 1: Friedel-Crafts Acylation Route 2: Michael Addition Route 3: Au(III)-Catalyzed Alkyne Hydration
Starting Materials Benzene, Glutaric Anhydride/Ethyl 5-chloro-5-oxopentanoate, EthanolEthyl benzoylacetate, Ethyl acrylateEthyl 5-phenylpent-4-ynoate
Key Reagents/Catalysts AlCl₃ (stoichiometric), H₂SO₄ (catalytic)Strong base (e.g., NaOEt)Au(III) salt (catalytic)
Typical Yield Good to ExcellentModerate to GoodGood to Excellent
Reaction Conditions Harsh (anhydrous, strong acid)Moderate (basic)Mild (often room temperature)
Scalability Well-established for large scaleGoodPotentially good, catalyst cost may be a factor
Atom Economy ModerateExcellentExcellent
Key Advantages Reliable, well-understood, uses readily available starting materials.High atom economy, convergent synthesis.Mild conditions, high functional group tolerance.
Key Disadvantages Requires stoichiometric amounts of Lewis acid, harsh workup, potential for side reactions.Requires a strong base, potential for polymerization of the acrylate.Requires synthesis of the alkyne starting material, catalyst cost.

Route 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution and provides a direct method for the synthesis of aryl ketones.[1] This route can be executed in two primary variations for the synthesis of Ethyl 5-oxo-5-phenylpentanoate.

Mechanism of Friedel-Crafts Acylation

The reaction proceeds through the generation of a highly electrophilic acylium ion from an acyl chloride or anhydride in the presence of a strong Lewis acid, typically aluminum chloride (AlCl₃).[2] This acylium ion is then attacked by the electron-rich benzene ring, forming a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation re-establishes aromaticity and yields the desired aryl ketone. A key advantage of Friedel-Crafts acylation over alkylation is that the product is deactivated towards further acylation, preventing polysubstitution.[1]

Friedel-Crafts Acylation Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Acyl_Chloride R-CO-Cl Complex R-CO-Cl⁺-AlCl₃⁻ Acyl_Chloride->Complex + AlCl₃ AlCl3 AlCl₃ Acylium_Ion [R-C≡O]⁺ Complex->Acylium_Ion Cleavage AlCl4- [AlCl₄]⁻ Complex->AlCl4- Benzene Benzene Sigma_Complex Sigma Complex Benzene->Sigma_Complex + [R-C≡O]⁺ Product Aryl Ketone Sigma_Complex->Product - H⁺

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocols

Method 1A: From Benzene and Glutaric Anhydride followed by Esterification

This two-step approach first synthesizes 4-benzoylbutyric acid, which is then esterified to the final product.

Step 1: Synthesis of 4-Benzoylbutyric Acid [3]

Workflow_1A_Step1 Start Start: Benzene, Glutaric Anhydride, AlCl₃ Reaction Stir at 0-5°C, then reflux Start->Reaction Workup Pour onto ice/HCl, extract with organic solvent Reaction->Workup Purification Wash, dry, and concentrate Workup->Purification Product Product: 4-Benzoylbutyric Acid Purification->Product

Caption: Workflow for the synthesis of 4-benzoylbutyric acid.

  • Reaction Setup: In a flask equipped with a stirrer and a reflux condenser, a suspension of anhydrous aluminum chloride (2.2 eq.) in excess benzene (acting as both reactant and solvent) is cooled to 0-5 °C.

  • Addition of Reagent: Glutaric anhydride (1.0 eq.) is added portion-wise to the stirred suspension, maintaining the temperature below 10 °C.

  • Reaction: The mixture is stirred at room temperature for several hours and then heated to reflux until the reaction is complete (monitored by TLC).

  • Workup: The reaction mixture is cooled and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 4-benzoylbutyric acid.

Step 2: Fischer Esterification of 4-Benzoylbutyric Acid [4][5]

Workflow_1A_Step2 Start Start: 4-Benzoylbutyric Acid, Ethanol, H₂SO₄ Reaction Reflux for 1-2 hours Start->Reaction Workup Remove excess ethanol, extract with ethyl acetate Reaction->Workup Purification Wash with NaHCO₃ and brine, dry, and concentrate Workup->Purification Product Product: Ethyl 5-oxo-5-phenylpentanoate Purification->Product

Caption: Workflow for the Fischer Esterification.

  • Reaction Setup: 4-Benzoylbutyric acid is dissolved in a large excess of absolute ethanol. A catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.) is slowly added.[5]

  • Reaction: The mixture is heated to a gentle reflux for 1-2 hours.[6] The progress of the reaction can be monitored by TLC.

  • Workup: After cooling, the excess ethanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with water and brine.[5]

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude ester. Further purification can be achieved by vacuum distillation or column chromatography.

Method 1B: From Benzene and Ethyl 5-chloro-5-oxopentanoate

This method offers a more direct route to the final product.

  • Reaction Setup: Similar to Method 1A, a suspension of anhydrous AlCl₃ in excess benzene is prepared and cooled.

  • Addition of Reagent: Ethyl 5-chloro-5-oxopentanoate is added dropwise to the reaction mixture.

  • Reaction and Workup: The reaction and workup procedures are analogous to those described for the synthesis of 4-benzoylbutyric acid.

Route 2: Michael Addition

The Michael addition, or conjugate addition, is a fundamental C-C bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound.[5] For the synthesis of Ethyl 5-oxo-5-phenylpentanoate, a plausible disconnection involves the reaction of the enolate of ethyl benzoylacetate (the Michael donor) with ethyl acrylate (the Michael acceptor).

Mechanism of Michael Addition

The reaction is typically initiated by a base, which deprotonates the α-carbon of the β-keto ester (ethyl benzoylacetate) to form a resonance-stabilized enolate. This "soft" nucleophile then attacks the β-carbon of the α,β-unsaturated ester (ethyl acrylate) in a 1,4-conjugate addition. The resulting enolate is then protonated during workup to give the final product.

Michael_Addition_Mechanism cluster_0 Enolate Formation cluster_1 Conjugate Addition cluster_2 Protonation EBA Ethyl Benzoylacetate Enolate Enolate of EBA EBA->Enolate + Base Base Base (e.g., NaOEt) Adduct_Enolate Adduct Enolate Enolate->Adduct_Enolate + Ethyl Acrylate EA Ethyl Acrylate Product Ethyl 5-oxo-5-phenylpentanoate Adduct_Enolate->Product + H⁺ H_source H⁺ Source (Workup) Alkyne_Hydration_Mechanism Alkyne Ethyl 5-phenylpent-4-ynoate Au_Activation Coordination of Au(III) to alkyne Alkyne->Au_Activation + Au(III) Nucleophilic_Attack Intramolecular attack of ester carbonyl Au_Activation->Nucleophilic_Attack Cyclic_Intermediate 5-endo-dig cyclization intermediate Nucleophilic_Attack->Cyclic_Intermediate Water_Addition Attack of water Cyclic_Intermediate->Water_Addition Rearrangement Rearrangement and protonolysis Water_Addition->Rearrangement Product Ethyl 5-oxo-5-phenylpentanoate Rearrangement->Product - Au(III), - H⁺

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for Ethyl 5-oxo-5-phenylpentanoate

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of analytical...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of analytical methodologies for the quantification and characterization of Ethyl 5-oxo-5-phenylpentanoate, a key organic compound. Grounded in internationally recognized guidelines, this document delves into the causality behind experimental choices and offers a framework for establishing a self-validating analytical system.

Ethyl 5-oxo-5-phenylpentanoate is an organic compound featuring a five-carbon chain with a ketone group and a phenyl group.[1] Its structure, containing both an ester and a ketone functional group, necessitates careful consideration when selecting and validating an analytical method to ensure specificity and accuracy. This guide will focus on High-Performance Liquid Chromatography (HPLC) as the primary quantitative method, with a comparative discussion of Gas Chromatography (GC) and Spectroscopic methods.

The Imperative of Method Validation

Analytical method validation is the documented process that confirms an analytical method is acceptable for its intended use.[2] This process is integral to pharmaceutical drug development as it ensures quality, reliability, and consistency.[2] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide guidelines that outline the essential parameters for validation.[2][3][4][5] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[6][7][8]

Core Validation Parameters: A Comparative Overview

The validation of an analytical method is a multi-faceted process, with each parameter assessing a different aspect of the method's performance. The core parameters as stipulated by ICH guidelines include specificity, linearity, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), and robustness.[3]

Validation Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Spectroscopy (UV-Vis, IR)
Specificity High; achieved through chromatographic separation of the analyte from potential impurities and degradation products.High; excellent separation for volatile and thermally stable compounds.Lower; potential for spectral overlap from other components.
Linearity Excellent; wide linear range is typically achievable.Excellent; wide linear range for analytes within its scope.Good; adherence to Beer-Lambert Law within a specific concentration range.
Accuracy High; typically assessed by spike/recovery studies.High; can be determined using reference standards.Moderate to High; dependent on the specificity of the measurement.
Precision High; low relative standard deviation (%RSD) for replicate injections.High; excellent repeatability for automated injections.Moderate; susceptible to instrumental and sample preparation variability.
LOD & LOQ Low; highly sensitive detectors (e.g., DAD, MS) can achieve very low limits.Very Low; highly sensitive detectors (e.g., FID, MS) are available.Moderate; generally less sensitive than chromatographic methods.
Robustness Can be thoroughly evaluated by systematically altering chromatographic conditions.Can be assessed by varying parameters like temperature ramp and gas flow rate.Less commonly evaluated in detail compared to chromatographic methods.

The Validation Workflow: A Step-by-Step Approach

The validation of an analytical method follows a logical progression, ensuring that each performance characteristic is thoroughly evaluated.

ValidationWorkflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Execution of Validation Studies cluster_3 Documentation Dev Method Development Opt Optimization Dev->Opt Protocol Define Validation Parameters & Acceptance Criteria Opt->Protocol Spec Specificity Protocol->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Report Validation Report Rob->Report SOP Standard Operating Procedure Report->SOP

Caption: A typical workflow for the validation of an analytical method.

Experimental Protocols: A Deep Dive into HPLC Method Validation

The following protocols are designed to provide a comprehensive framework for the validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Ethyl 5-oxo-5-phenylpentanoate.

Specificity: Ensuring Selective Measurement

The specificity of an analytical method is its ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[3]

Experimental Protocol:

  • Forced Degradation Study:

    • Prepare solutions of Ethyl 5-oxo-5-phenylpentanoate in a suitable solvent (e.g., acetonitrile/water mixture).

    • Expose the solutions to various stress conditions:

      • Acidic: 0.1 N HCl at 60°C for 24 hours.

      • Basic: 0.1 N NaOH at 60°C for 24 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 80°C for 48 hours.

      • Photolytic: Expose to UV light (254 nm) for 24 hours.

    • Analyze the stressed samples by the proposed HPLC method.

    • Assess the peak purity of the Ethyl 5-oxo-5-phenylpentanoate peak using a Diode Array Detector (DAD) to ensure it is not co-eluting with any degradation products.

  • Placebo and Impurity Spiking:

    • If the analyte is in a formulated product, analyze a placebo sample to ensure no interference from excipients.

    • Spike the analyte solution with known impurities and demonstrate that they are well-resolved from the main analyte peak.

Linearity: Establishing a Proportional Response

Linearity demonstrates the direct correlation between the concentration of the analyte and the analytical signal over a defined range.[3]

Experimental Protocol:

  • Prepare a stock solution of Ethyl 5-oxo-5-phenylpentanoate reference standard.

  • From the stock solution, prepare a series of at least five calibration standards at different concentrations, typically ranging from 50% to 150% of the expected sample concentration.

  • Inject each calibration standard in triplicate.

  • Plot a graph of the mean peak area versus the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable.

Accuracy: Closeness to the True Value

Accuracy reflects the closeness of the test results to the true value and is often expressed as percent recovery.[3]

Experimental Protocol:

  • Prepare a placebo mixture (if applicable).

  • Spike the placebo with the Ethyl 5-oxo-5-phenylpentanoate reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percent recovery for each replicate.

Acceptance Criteria: The mean percent recovery should typically be within 98.0% to 102.0%.

Precision: Measuring Repeatability

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings.[3] It is usually assessed at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of Ethyl 5-oxo-5-phenylpentanoate at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation, and relative standard deviation (%RSD).

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies.

Acceptance Criteria: The %RSD for repeatability and intermediate precision should typically be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[3]

Experimental Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the response (can be determined from the y-intercept of the regression line or the standard deviation of blank injections) and S is the slope of the calibration curve.

Robustness: Resilience to Minor Variations

Robustness measures the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters.[3]

Experimental Protocol:

  • Systematically vary key HPLC parameters one at a time, such as:

    • Flow rate (e.g., ± 0.2 mL/min).

    • Mobile phase composition (e.g., ± 2% organic).

    • Column temperature (e.g., ± 5°C).

    • pH of the mobile phase buffer (e.g., ± 0.2 units).

  • Analyze a standard solution under each varied condition.

  • Evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Comparative Analysis with Other Techniques

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile and thermally stable compounds. For Ethyl 5-oxo-5-phenylpentanoate, GC could be a viable alternative to HPLC.

  • Advantages: High resolution, speed, and sensitivity, particularly with detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS).

  • Disadvantages: Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for less volatile compounds, adding complexity to sample preparation.

Spectroscopic Methods (UV-Vis, IR)

Spectroscopic methods can be used for both qualitative and quantitative analysis.

  • UV-Vis Spectroscopy: The presence of the phenyl group in Ethyl 5-oxo-5-phenylpentanoate suggests it will have a characteristic UV absorbance. While useful for simple, pure samples, its lack of specificity makes it less suitable for complex matrices where other components may absorb at similar wavelengths.

  • Infrared (IR) Spectroscopy: IR spectroscopy is an excellent tool for identifying functional groups.[9] The spectrum of Ethyl 5-oxo-5-phenylpentanoate would show characteristic absorption bands for the ester and ketone carbonyl groups.[9][10] However, for quantitative analysis, it is generally less precise and accurate than chromatographic methods.

The Interplay of Validation Parameters

The various validation parameters are not independent but rather interconnected, forming a comprehensive picture of the method's performance.

ValidationParameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Range Precision->Accuracy Precision->Range Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interrelationship between key analytical method validation parameters.

Conclusion

The validation of an analytical method for Ethyl 5-oxo-5-phenylpentanoate is a critical exercise to ensure the generation of reliable and accurate data. While HPLC often presents a robust and versatile primary choice for quantitative analysis, a thorough understanding of the principles of method validation allows for the judicious selection and application of other techniques like GC and spectroscopy for specific analytical challenges. By adhering to the principles outlined in this guide and the referenced international standards, researchers can confidently establish and maintain analytical procedures that are fit for their intended purpose, thereby upholding the integrity of their scientific work.

References

  • Analytical Method Validation: Collation between International Guidelines - Asian Journal of Research in Chemistry. Available at: [Link]

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  • Ethyl 5-oxopentanoate | C7H12O3 | CID 11137279 - PubChem - NIH. Available at: [Link]

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Comparative

A Comparative Guide to the Efficacy of Bioactive Compounds Synthesized from Ethyl 5-oxo-5-phenylpentanoate

For drug development professionals and medicinal chemists, the selection of a starting scaffold is a critical decision that dictates the trajectory of a research program. Ethyl 5-oxo-5-phenylpentanoate, a versatile β-ket...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and medicinal chemists, the selection of a starting scaffold is a critical decision that dictates the trajectory of a research program. Ethyl 5-oxo-5-phenylpentanoate, a versatile β-ketoester, serves as an exemplary precursor for the synthesis of diverse heterocyclic compounds with significant therapeutic potential. Its unique structural features allow for facile cyclization reactions, leading to the generation of compound libraries with a range of biological activities.

This guide provides an in-depth comparison of two prominent classes of compounds synthesized from this precursor: Pyrazolone Derivatives and 1,4-Dihydropyridine (DHP) Analogs . We will objectively compare their potential efficacy, primarily in the context of oncology, by examining the synthetic strategies, mechanisms of action, and supporting preclinical data. This analysis is designed to equip researchers with the foundational knowledge to select and develop novel therapeutics from this common chemical starting point.

The Synthetic Versatility of Ethyl 5-oxo-5-phenylpentanoate

The power of Ethyl 5-oxo-5-phenylpentanoate lies in its dicarbonyl functionality, which makes it an ideal substrate for condensation reactions with various nucleophiles. This reactivity is the cornerstone of its utility, enabling the construction of different heterocyclic cores. The two pathways we will explore leverage this reactivity to build distinct molecular architectures with divergent biological targets.

Synthetic_Versatility cluster_start Starting Material cluster_reagents Key Reagents cluster_products Resulting Scaffolds cluster_activity Primary Biological Activity Start Ethyl 5-oxo-5-phenylpentanoate Hydrazine Hydrazine Derivatives (e.g., Phenylhydrazine) Start->Hydrazine Knorr Cyclization Hantzsch Aldehyde + Ammonia Source (Hantzsch Reaction) Start->Hantzsch Multicomponent Reaction Pyrazolone Pyrazolone Core Hydrazine->Pyrazolone DHP 1,4-Dihydropyridine Core Hantzsch->DHP Anticancer Antiproliferative / Cytotoxic Pyrazolone->Anticancer Pgp P-gp Inhibition (MDR Reversal) DHP->Pgp

Caption: Synthetic pathways from Ethyl 5-oxo-5-phenylpentanoate.

Pyrazolone Derivatives: Potent Antiproliferative Agents

Pyrazolone and its derivatives represent a significant class of heterocyclic compounds that possess a wide spectrum of pharmacological properties, including anticancer activities.[1][2] The synthesis of 1,3-diarylpyrazolones from β-ketoesters like Ethyl 5-oxo-5-phenylpentanoate is a well-established and efficient method, often employing a modified Knorr pyrazole synthesis.[3]

Mechanism of Action & Rationale

The anticancer activity of pyrazolone derivatives is often attributed to their ability to interfere with the cell cycle, leading to apoptosis.[1] Studies have shown that specific substitutions on the aryl rings of the pyrazolone core can lead to compounds that arrest the cell cycle at different phases, such as G0/G1 or G2/M.[3] This disruption of normal cell proliferation is a key strategy in cancer therapy. The rationale for exploring this class of compounds is their synthetic tractability and the proven potential of the pyrazolone scaffold to yield potent cytotoxic agents against various cancer cell lines.[1][3]

Comparative Efficacy Data

A study on a series of 1,3-diarylpyrazolones synthesized from aryl β-ketoesters and arylhydrazines demonstrated significant in vitro antiproliferative activity against human non-small cell lung cancer (NSCLC) cell lines, A549 and NCI-H522.[3] The data reveals that specific halogen substitutions on the phenyl rings are crucial for potency.

Table 1: Antiproliferative Activity (IC₅₀ in µM) of Selected Pyrazolone Derivatives [3]

CompoundStructure (R1 / R2)A549 IC₅₀ (µM)NCI-H522 IC₅₀ (µM)Non-cancerous HLF IC₅₀ (µM)
P5 4-Cl (on N-phenyl) / H (on C-phenyl)1.98 ± 1.104.50 ± 1.160.99 ± 1.25
P7 H (on N-phenyl) / 4-Br (on C-phenyl)6.35 ± 0.854.70 ± 1.3861.26 ± 1.08
P11 H (on N-phenyl) / 4-CF₃ (on C-phenyl)5.98 ± 0.844.88 ± 1.7326.06 ± 1.12
P14 4-Br (on N-phenyl) / 4-Br (on C-phenyl)2.73 ± 0.282.41 ± 0.572.55 ± 1.10
Afatinib N/A (Positive Control)8.46 ± 2.035.34 ± 0.9412.15 ± 3.12
Gefitinib N/A (Positive Control)14.27 ± 4.2013.86 ± 2.9924.39 ± 2.16
*Data from the same study for comparison.

Analysis: The data clearly indicates that several synthesized pyrazolone derivatives exhibit potent anticancer activity, with IC₅₀ values in the low micromolar range, comparable or superior to clinically approved drugs like Afatinib and Gefitinib in these specific cell lines.[3] Notably, compound P7 shows a remarkable selectivity index, being highly active against cancer cells while demonstrating significantly lower cytotoxicity towards non-cancerous human lung fibroblast (HLF) cells.[3] This selectivity is a critical parameter in drug development, suggesting a potentially wider therapeutic window.

Experimental Protocol: In Vitro Antiproliferative Assay (CellTiter-Glo®)

The following is a representative protocol for determining the IC₅₀ values as described in the cited literature.[3]

Antiproliferative_Assay_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_measure Viability Measurement cluster_analysis Data Analysis node1 1. Seed A549 or NCI-H522 cells in 96-well plates node2 2. Incubate for 24h to allow attachment node1->node2 node3 3. Treat cells with serial dilutions of pyrazolone compounds node2->node3 node4 4. Incubate for 48h node3->node4 node5 5. Add CellTiter-Glo® Reagent (quantifies ATP) node4->node5 node6 6. Measure luminescence on a plate reader node5->node6 node7 7. Plot luminescence vs. concentration and calculate IC₅₀ values node6->node7

Caption: Workflow for the CellTiter-Glo® antiproliferative assay.

Methodology:

  • Cell Seeding: Human lung adenocarcinoma cells (A549 or NCI-H522) are seeded into 96-well plates at a specified density and allowed to adhere overnight.

  • Compound Addition: The synthesized pyrazolone derivatives are dissolved (typically in DMSO) and serially diluted to a range of concentrations. These dilutions are then added to the appropriate wells.

  • Incubation: The plates are incubated for 48 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment: After incubation, CellTiter-Glo® Luminescent Cell Viability Assay reagent is added to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.

  • Data Acquisition: Luminescence is measured using a microplate reader.

  • IC₅₀ Calculation: The data is normalized to untreated controls, and the half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response curve using appropriate software.

1,4-Dihydropyridine (DHP) Analogs: Modulators of Drug Resistance

The Hantzsch synthesis is a classic multicomponent reaction that efficiently produces 1,4-dihydropyridine scaffolds.[4] By using Ethyl 5-oxo-5-phenylpentanoate as the β-ketoester component, along with an aldehyde and an ammonia source, novel DHP derivatives can be generated. While traditionally known as calcium channel blockers, certain DHP analogs have been investigated as inhibitors of P-glycoprotein (P-gp).[4]

Mechanism of Action & Rationale

P-glycoprotein is an ATP-dependent efflux pump that is overexpressed in many cancer cells, contributing to multidrug resistance (MDR) by actively transporting a wide range of chemotherapeutic drugs out of the cell.[4] Inhibiting P-gp can restore the sensitivity of cancer cells to these drugs. The rationale for synthesizing DHP derivatives is to develop agents that can act as chemosensitizers, reversing MDR and improving the efficacy of existing anticancer therapies.

Efficacy Data

While direct comparative IC₅₀ data for P-gp inhibition from a series of DHPs derived from Ethyl 5-oxo-5-phenylpentanoate is not available in a single comprehensive study, research has demonstrated the principle. Studies focus on optimizing the synthesis of asymmetrical DHP compounds to improve properties like water solubility, which is crucial for biological activity.[4] The efficacy of these compounds is typically measured by their ability to increase the intracellular accumulation of a known P-gp substrate (like Rhodamine 123) or by their ability to potentiate the cytotoxicity of a standard chemotherapy drug in a P-gp-overexpressing cancer cell line.

Table 2: Conceptual Efficacy Evaluation for DHP-based P-gp Inhibitors

MetricDescriptionExpected Outcome for an Effective DHP
Rhodamine 123 Accumulation Measures the increase in intracellular fluorescence of a P-gp substrate.Significant increase in fluorescence compared to control.
Chemosensitization (Fold Reversal) The factor by which the IC₅₀ of a chemotherapy drug is reduced in the presence of the DHP.High fold-reversal value (e.g., >10-fold).
Calcein-AM Assay Measures P-gp activity by monitoring the efflux of fluorescent calcein.Increased intracellular calcein fluorescence.

The synthesis of new symmetrical DHPs has been reported with yields between 36% and 43%, with further optimization using different reactants to produce asymmetric compounds with improved yields.[4] The focus of this research is often on the synthetic methodology and the potential for these compounds as P-gp inhibitors, laying the groundwork for future efficacy studies.[4]

Experimental Protocol: P-gp Inhibition Assay (Rhodamine 123 Accumulation)

This protocol outlines a common method to assess the P-gp inhibitory activity of newly synthesized DHP compounds.

Methodology:

  • Cell Culture: A P-gp-overexpressing cancer cell line (e.g., NCI/ADR-RES) is cultured to confluence.

  • Pre-incubation: Cells are pre-incubated with the test DHP compound or a known P-gp inhibitor (e.g., Verapamil) for a defined period (e.g., 30-60 minutes).

  • Substrate Addition: The fluorescent P-gp substrate, Rhodamine 123, is added to all wells.

  • Incubation: The cells are incubated for a further period (e.g., 60-90 minutes) to allow for substrate uptake and efflux.

  • Washing & Lysis: Cells are washed with cold PBS to stop the efflux process and then lysed to release the intracellular contents.

  • Fluorescence Measurement: The fluorescence of the lysate is measured using a spectrofluorometer. An increase in intracellular Rhodamine 123 concentration compared to the untreated control indicates inhibition of P-gp-mediated efflux.

Comparative Analysis and Future Directions

The choice between developing a pyrazolone or a DHP derivative from Ethyl 5-oxo-5-phenylpentanoate depends entirely on the therapeutic strategy.

  • For Direct Cytotoxicity: The pyrazolone scaffold has demonstrated clear potential as a direct-acting antiproliferative agent.[3] The synthetic route is straightforward, and the structure-activity relationship (SAR) appears to be driven by substitutions on the aryl rings, offering many opportunities for optimization. The high selectivity of compounds like P7 makes this a particularly promising avenue for developing novel standalone cancer therapeutics.[3]

  • For Combination Therapy/MDR Reversal: The 1,4-dihydropyridine scaffold offers a compelling strategy for overcoming multidrug resistance.[4] While these compounds may not be cytotoxic on their own, their value lies in their ability to re-sensitize resistant tumors to conventional chemotherapies. This approach aligns with the growing trend of combination therapies in oncology.

Future research should focus on:

  • Head-to-Head Studies: Conducting direct comparative studies of the most potent pyrazolones and DHPs in in vivo cancer models.

  • Mechanism Deconvolution: For pyrazolones, further investigation is needed to identify the specific molecular targets responsible for cell cycle arrest and apoptosis.[3]

  • Pharmacokinetic Optimization: For both classes, optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a critical next step to translate in vitro potency into in vivo efficacy.

References

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. Available at: [Link]

  • Ethyl 5-hydroxy-3-oxo-5-phenylpentanoate. AA Blocks. Available at: [Link]

  • Ethyl 5-oxopentanoate. PubChem, National Institutes of Health (NIH). Available at: [Link]

  • 5-Oxo-ETE analogs and the proliferation of cancer cells. PubMed, National Institutes of Health (NIH). Available at: [Link]

  • Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. Taylor & Francis Online. Available at: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of Pretoria. Available at: [Link]

  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Ethyl 5-Oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene)amino)oxy)pentanoate. MDPI. Available at: [Link]

  • 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent. PubMed, National Institutes of Health (NIH). Available at: [Link]

  • Ethyl 3-oxo-5-phenylpentanoate. PubChem, National Institutes of Health (NIH). Available at: [Link]

  • Ethyl 5-hydroxy-3-oxo-5,5-diphenylpentanoate. PubChem, National Institutes of Health (NIH). Available at: [Link]

  • Ethyl 4-oxo-5-phenylpentanoate. PubChem, National Institutes of Health (NIH). Available at: [Link]

  • Ethyl 5-phenylpentanoate. PubChem, National Institutes of Health (NIH). Available at: [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available at: [Link]

  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. ResearchGate. Available at: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Publications. Available at: [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-oxo-5-phenylpentanoate

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Ethyl 5-oxo-5-phenylpentanoate (CAS No. 73172-56-2).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Ethyl 5-oxo-5-phenylpentanoate (CAS No. 73172-56-2). As a ketoester used in various research and development applications, its responsible management is paramount to ensuring laboratory safety and environmental protection. This guide moves beyond simple instruction to explain the scientific rationale behind each procedural step, empowering researchers to make informed decisions.

Hazard Characterization and Waste Classification

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is critical. While specific toxicological data for Ethyl 5-oxo-5-phenylpentanoate is limited, we can infer its likely hazard profile from its chemical structure and data on analogous compounds.

Inferred Chemical Properties and Hazards: Ethyl 5-oxo-5-phenylpentanoate is an organic ester and ketone.[1] Analogs such as Ethyl 5-oxohexanoate are classified as combustible liquids, and similar ketoesters are known to cause skin and eye irritation.[2][3][4] Therefore, it is prudent to handle this compound with the assumption that it carries similar risks.

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is deemed hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity, toxicity) or is explicitly listed.[5][6] Given the combustibility of similar compounds, Ethyl 5-oxo-5-phenylpentanoate waste should be treated as ignitable hazardous waste .

Hazard Class Classification & Rationale Primary Precaution
Physical Hazard Combustible Liquid (Inferred) . Based on data for analogous ketoesters like Ethyl 5-oxohexanoate (H227).[2] Esters are also listed as Class 3 flammable liquids in transportation documents.[7]Keep away from heat, sparks, open flames, and hot surfaces.[2]
Health Hazard Skin and Eye Irritant (Inferred) . Based on GHS classifications for similar compounds (H315, H319).[4]Avoid contact with eyes, skin, and clothing.[7] Wear appropriate Personal Protective Equipment (PPE).
Health Hazard Harmful if Swallowed (Inferred) . A potential hazard based on related structures (H302).[4]Do not ingest. Practice good laboratory hygiene.
Environmental Hazard Data not available, but general best practices prohibit release into the environment.[3][7]Do not discharge into drains, water courses, or onto the ground.[7]

Personal Protective Equipment (PPE) and Safety Protocols

Adherence to proper PPE is the first line of defense against chemical exposure. All personnel handling Ethyl 5-oxo-5-phenylpentanoate, including for disposal, must be trained on its potential hazards.[8]

Task Minimum Required PPE Rationale & Best Practices
Routine Handling & Waste Generation Nitrile gloves, safety glasses with side shields, flame-resistant lab coat.Protects against incidental splashes and skin contact.
Waste Consolidation & Transport Chemical splash goggles, nitrile gloves, flame-resistant lab coat.Provides a higher level of eye protection against splashes during pouring and transport.
Spill Cleanup Chemical splash goggles, heavy-duty nitrile or butyl rubber gloves, lab coat or apron, closed-toe shoes.Ensures robust protection during direct contact with a significant quantity of the chemical.

Waste Accumulation and Segregation Workflow

The proper collection of chemical waste at the point of generation is a critical step in the "cradle-to-grave" management process mandated by the EPA.[6]

Step 1: Container Selection Collect waste in a sturdy, leak-proof container with a secure screw-top cap.[9] Plastic containers are often preferred over glass to minimize the risk of breakage, provided the material is chemically compatible.[10][11]

Step 2: Labeling From the moment the first drop of waste enters the container, it must be labeled.[11] The label must be clear, legible, and permanently affixed.

Essential Label Information: [10]

  • The words "HAZARDOUS WASTE "

  • Full Chemical Name: "Ethyl 5-oxo-5-phenylpentanoate " (no abbreviations or formulas)

  • Hazard Characteristics: "Ignitable "

  • Generator Information: Principal Investigator's name, lab location (building/room number).

Step 3: Segregation and Storage Store the waste container in a designated Satellite Accumulation Area within the laboratory.[11] This area must be under the control of the lab personnel. Crucially, segregate this waste based on chemical compatibility, not alphabetically.[10][12]

  • DO NOT store with strong oxidizing agents, acids, or bases to prevent violent reactions.

  • Keep the waste container closed at all times except when adding waste.[13]

  • Store in a well-ventilated area away from ignition sources.[2]

G cluster_workflow Waste Segregation Workflow start Waste Generated container Select Compatible, Leak-Proof Container start->container labeling Affix Hazardous Waste Label with Full Chemical Name container->labeling accumulate Add Waste to Container in Ventilated Area labeling->accumulate close_cap Securely Close Container accumulate->close_cap storage Store in Designated Satellite Accumulation Area close_cap->storage segregate Segregate from Incompatible Chemicals (e.g., Oxidizers) storage->segregate pickup Arrange for EHS Pickup segregate->pickup

Caption: Laboratory workflow for collecting hazardous chemical waste.

Disposal Procedures: A Multi-Scenario Approach

The specific actions for disposal depend on the nature and quantity of the waste.

Scenario A: Routine Laboratory Waste (Small Quantities)

  • Collection: Collect all waste, including reaction residues and solvent rinses containing Ethyl 5-oxo-5-phenylpentanoate, directly into your properly labeled hazardous waste container.

  • Monitoring: Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.

  • Pickup: Once the container is full or has been in accumulation for the maximum time allowed by your institution (typically 90-180 days), contact your institution's Environmental Health and Safety (EHS) office for pickup.[10]

Scenario B: Contaminated Materials and Spill Cleanup

  • Immediate Action: Remove all sources of ignition from the area.[3]

  • Containment: Use a spill kit with a non-reactive absorbent material (e.g., vermiculite or sand) to contain the spill.

  • Collection: Carefully collect all contaminated absorbent material, along with any contaminated PPE, and place it in a separate, sealable hazardous waste bag or container.

  • Labeling: Label the container as "Debris contaminated with Ethyl 5-oxo-5-phenylpentanoate."

  • Special Precaution: Porous materials like paper towels or rags wetted with esters may be prone to spontaneous combustion through auto-oxidation.[7] While this is a greater risk with certain structures, it is wise to place wetted rags in a dedicated, fireproof container or wet them with water before placing them in the final waste container.

  • Disposal: Dispose of this solid waste through your EHS hazardous waste program.[13]

Scenario C: Disposal of Empty Containers

  • Decontamination: An "empty" container that held hazardous waste must be properly decontaminated before being discarded as regular trash.[9]

  • Procedure: Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Collection: Crucially, the first rinsate is considered hazardous waste. Collect all three rinses and add them to your hazardous waste container for Ethyl 5-oxo-5-phenylpentanoate.[9]

  • Final Disposal: Once rinsed and dried, obliterate or remove all hazardous labels from the container before disposal in the appropriate glass or plastic recycling bin.[9]

The Regulatory Disposal Pathway

Disposing of hazardous waste is a regulated process that ensures it is managed safely from the laboratory to its final treatment facility. Evaporation in a fume hood or disposal down the sink are strictly prohibited and illegal methods of disposal.[9][13]

G cluster_pathway Regulatory Disposal Decision Pathway cluster_eval Waste Evaluation (RCRA) gen Waste Generation (Lab Bench) char Is it a Characteristic Waste? (Ignitable, Corrosive, Reactive, Toxic) gen->char listed Is it a Listed Waste? (F, K, P, U lists) gen->listed haz_det Determination: HAZARDOUS WASTE char->haz_det Yes (Ignitable) non_haz Determination: NON-HAZARDOUS char->non_haz No listed->haz_det Yes listed->non_haz No collect Collect & Segregate in Labeled Container haz_det->collect ehs EHS Pickup & Consolidation collect->ehs manifest Transport via Licensed Hauler (Hazardous Waste Manifest) ehs->manifest tsdf Treatment, Storage, and Disposal Facility (TSDF) manifest->tsdf

Caption: Decision pathway for classifying and disposing of chemical waste.

This entire process is tracked using a hazardous waste manifest, a legal document that follows the waste from your institution to the licensed Treatment, Storage, and Disposal Facility (TSDF).[14] This ensures a complete and compliant chain of custody.

References

  • Safety Data Sheet . Elan Chemical (2018). [Link]

  • How to Dispose of Chemical Waste . Environmental Health and Safety, Iowa State University. [Link]

  • Hazardous Waste Disposal Guide . Research Safety, Northwestern University (2023). [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency (2025). [Link]

  • Hazardous Waste - Overview . Occupational Safety and Health Administration. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know . Hazardous Waste Experts (2022). [Link]

  • Laboratory Waste Disposal Safety Protocols . National Science Teaching Association (2024). [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview . CDMS (2024). [Link]

  • What Regulations Govern Hazardous Waste Management? . Chemistry For Everyone (2025). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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